1,10-Phenanthrolin-2-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,10-phenanthrolin-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9N3/c13-10-6-5-9-4-3-8-2-1-7-14-11(8)12(9)15-10/h1-7H,(H2,13,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPYBVYAVVFLHDN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C3=C(C=C2)C=CC(=N3)N)N=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70357154 | |
| Record name | 1,10-phenanthrolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
22426-18-2 | |
| Record name | 1,10-phenanthrolin-2-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70357154 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
The Role of 1,10 Phenanthroline As a Fundamental Heterocyclic Building Block
1,10-Phenanthroline (B135089) (phen) stands as a cornerstone in heterocyclic chemistry, prized for its robust and rigid structure. rsc.orgacs.org This aromatic compound, featuring two nitrogen atoms at positions 1 and 10, is a classic bidentate ligand known for its exceptional ability to form stable complexes with a wide array of metal ions. acs.orgresearchgate.net This chelating property is a key reason for its extensive use in coordination chemistry, where it serves as a fundamental building block for constructing complex molecular architectures. rsc.orgresearchgate.net The planar nature of the phenanthroline molecule also facilitates its interaction with other molecules, a property exploited in various applications. rsc.org
The versatility of 1,10-phenanthroline extends beyond coordination chemistry. It is a crucial precursor in the synthesis of a multitude of derivatives with tailored properties. google.comchim.it The strategic functionalization of the phenanthroline core allows for the fine-tuning of its electronic and steric characteristics, leading to applications in fields such as catalysis, materials science, and medicinal chemistry. researchgate.netchim.itrsc.org For instance, its derivatives have been investigated for their roles as DNA intercalators, sensors for various ions and molecules, and as components in luminescent materials and solar cells. acs.orgnih.govchim.it
The synthesis of 1,10-phenanthroline itself can be achieved through methods like the Skraup reaction, which involves the reaction of glycerol (B35011) with o-phenylenediamine. wikipedia.org The reactivity of the phenanthroline ring allows for various chemical modifications, including oxidation, reduction, and substitution reactions, further expanding its utility as a versatile building block.
Significance of Amino Functionalization on the 1,10 Phenanthroline Core
The introduction of an amino group onto the 1,10-phenanthroline (B135089) core, particularly at the 2-position to form 1,10-phenanthrolin-2-amine, dramatically alters the chemical properties and reactivity of the parent molecule. This amino-functionalization is a critical strategy for creating new derivatives with enhanced or entirely new functionalities. google.com
The presence of the active amino group (-NH2) provides a reactive site for a variety of subsequent chemical transformations. google.com This allows for the attachment of other functional groups, opening up pathways to synthesize a diverse range of more complex molecules. google.com For example, the amino group can undergo condensation reactions, such as with aldehydes, to form imine ligands. mdpi.com This versatility makes amino-phenanthrolines valuable intermediates in organic synthesis. google.com
From an electronic perspective, the amino group is an electron-donating group. Its presence on the phenanthroline ring increases the electron density of the aromatic system. rsc.org This modification can influence the ligand's coordination properties, affecting the stability and reactivity of its metal complexes. The increased electron-donating capacity can be particularly beneficial in the development of electron-rich ligands for catalysis and materials science. rsc.org
Overview of Research Trajectories for 1,10 Phenanthrolin 2 Amine Derivatives
Novel Synthetic Routes for this compound
Recent advancements have led to the development of innovative and efficient methods for synthesizing this compound, overcoming the limitations of previous techniques.
A novel synthetic pathway for this compound begins with the parent compound, 1,10-phenanthroline. google.com This method involves a sequence of an amino oxidation reaction, a substitution reaction, and an elimination reaction on the aromatic nucleus to yield the final product. google.com The process starts with the oxidation of 1,10-phenanthroline (Compound I) using an oxidant like hydrogen peroxide to form an intermediate (Compound II). google.com This is followed by a substitution reaction where Compound II is dissolved in an organic solvent with an alkylamine (RNH2, where R is a C1-C4 alkyl group) under the catalysis of p-toluenesulfonic anhydride (B1165640) to produce Compound III. google.com The final step is an elimination reaction to yield this compound (Compound IV). google.com
Reaction Pathway Overview
| Step | Reactants | Reagents/Conditions | Product |
|---|---|---|---|
| 1. Amino Oxidation | 1,10-Phenanthroline (I) | Hydrogen Peroxide | Intermediate Compound II |
| 2. Substitution | Compound II, RNH₂ | p-Toluenesulfonic anhydride, organic solvent | Intermediate Compound III |
| 3. Elimination | Compound III | - | this compound (IV) |
Amino Oxidation, Substitution, and Elimination Reaction Pathways
Synthesis of Substituted Bis-1,10-Phenanthrolines and Macrocyclic Derivatives
The functionalization of the 1,10-phenanthroline scaffold allows for the creation of larger, more complex structures with tailored properties, such as bis-phenanthrolines and macrocycles.
An amino-substituted-2,2′-bis-1,10-phenanthroline has been successfully prepared through displacement reactions. researchgate.net The synthesis involves the reaction of 2-chloro- or 2,9-dichloro-1,10-phenanthroline (B1330746) with N,N-dimethylethylenediamine, which results in the corresponding amine and diamino analogues. researchgate.net This approach provides a regioselective method for preparing amino-substituted bis-2,2′-1,10-phenanthroline derivatives. researchgate.net
Significant research has been dedicated to the synthesis of macrocyclic 1,10-phenanthroline-2,9-diamides. These compounds are often prepared by reacting acyl chlorides derived from 1,10-phenanthroline-2,9-dicarboxylic acids with amines like piperazine. mdpi.comnih.gov This reaction typically produces 24-membered macrocycles in good yields. mdpi.comnih.gov New macrocyclic derivatives containing two phenanthroline cores within their structure have also been synthesized and confirmed using NMR spectroscopy and other methods. grafiati.comclinpractice.ru The extraction properties of these diamides can be fine-tuned by altering the structure of the diamide (B1670390) fragments or by modifying the phenanthroline core itself. mdpi.com
Examples of Synthesized Macrocyclic Derivatives
| Starting Material | Amine Reagent | Product Type | Reference |
|---|---|---|---|
| 1,10-Phenanthroline-2,9-dicarboxylic acid acyl chlorides | Piperazine | 24-membered macrocyclic 1,10-phenanthroline-2,9-diamides | mdpi.comnih.gov |
Preparation of 2'-Amino-Substituted-Bis-1,10-Phenanthroline
Functionalization Strategies at Diverse Positions of the 1,10-Phenanthroline Core
The introduction of functional groups at various positions on the 1,10-phenanthroline core is a key strategy for tuning the properties of the resulting compounds. researchgate.netresearchgate.net One of the most common methods for functionalization is the use of transition-metal-catalyzed cross-coupling reactions. researchgate.netresearchgate.net This approach utilizes readily available halogenated derivatives of 1,10-phenanthroline and allows for the introduction of a wide variety of substituents. researchgate.netresearchgate.net However, a significant challenge is that phenanthroline derivatives can chelate the metal catalyst, potentially inhibiting the reaction. researchgate.netresearchgate.net
Other functionalization strategies include:
Direct C-H Functionalization: A metal- and light-free C-H carbamoylation of phenanthroline has been developed, offering a direct and scalable route to 2,9-dicarbamoylated phenanthrolines. acs.org
Oxidation: The parent 1,10-phenanthroline can be oxidized with agents like peroxomonosulfate ion in an acidic aqueous solution to produce mono-N-oxides in high yields. mdpi.com The pH-dependent nature of this reaction prevents the formation of di-N-oxides. mdpi.com
Substitution on Pre-functionalized Cores: The introduction of chloro atoms at the 4 and 7 positions opens up possibilities for further functionalization through nucleophilic substitution, leading to the synthesis of 4,7-diamino-1,10-phenanthrolines. mdpi.com
Multicomponent Reactions: A one-pot method catalyzed by mixed acids can be used to synthesize 4,7-dibromoaryl-1,10-phenanthroline derivatives starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine. sioc-journal.cn
The ease of functionalization allows for precise control over the ligand environment, which is crucial for applications ranging from catalysis to materials science. researchgate.net
Synthesis of 2-Aminomethyl-1,10-Phenanthroline as a Versatile Synthon
For instance, 2,9-bis[(substituted-aminomethyl)phenyl]-1,10-phenanthroline derivatives can be synthesized from the corresponding dialdehyde (B1249045). This involves a reductive amination where the dialdehyde is first reacted with a suitable amine to form an imine, which is then reduced using a reducing agent like sodium borohydride (B1222165) to yield the final aminomethyl product. nih.gov
Preparation of 2,9-Disubstituted-1,10-Phenanthroline Derivatives
The 2- and 9-positions of the 1,10-phenanthroline ring are particularly amenable to substitution, allowing for the creation of a wide range of derivatives with tailored properties.
Imine and Amine Moieties: The synthesis of 2,9-disubstituted imine and amine derivatives often starts from 1,10-phenanthroline-2,9-dicarboxaldehyde. The dialdehyde can be prepared by the oxidation of 2,9-dimethyl-1,10-phenanthroline (neocuproine) using selenium dioxide. asianpubs.orgresearchgate.net The subsequent condensation of the dialdehyde with various primary amines yields the corresponding di-imine derivatives. nih.gov These imines can then be reduced to the corresponding amines using a reducing agent like sodium borohydride. nih.gov A series of 2,9-bis[(substituted-aminomethyl)phenyl]-4,7-phenyl-1,10-phenanthroline derivatives have been synthesized using this approach. nih.gov The initial step is the formation of the imine by reacting 2,9-bis(formyl)-4,7-diphenyl-1,10-phenanthroline with a dialkylamine in the presence of molecular sieves. nih.gov The subsequent reduction with sodium borohydride affords the desired amine derivatives in good yields. nih.gov
Amide Moieties: 2,9-Diamido-1,10-phenanthroline derivatives can be prepared from 4,7-dihalogenated 1,10-phenanthroline-2,9-dicarboxylic acids. rsc.org The hydrolysis of these dihalogenated diamides in an acidic medium leads to the formation of 4,7-oxygenated derivatives, which can exist in different tautomeric forms. rsc.org
Triazole Moieties: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction is a powerful tool for synthesizing 2,9-bis(triazolyl)-1,10-phenanthroline derivatives. A hydrophilic 2,9-bis-triazolyl-1,10-phenanthroline ligand, BTrzPhen-tetraol, has been synthesized via a metal- and chromatography-free pathway. rsc.org This synthesis involves the reaction of 2,9-bis(1-((2,2-dimethyl-1,3-dioxolan-4-yl)methyl)-1H-1,2,3-triazol-4-yl)-1,10-phenanthroline with hydrochloric acid to deprotect the diol functionalities. rsc.org
Thiosemicarbazone Moieties: 1,10-Phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) is synthesized by the reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde with thiosemicarbazide (B42300) in ethanol (B145695) under reflux conditions, often with an acid catalyst. asianpubs.orgmdpi.com This reaction proceeds in good yield and provides a multidentate ligand with both nitrogen and sulfur donor atoms. asianpubs.org
Phenylthiazole Moieties: Thiosemicarbazone derivatives of 1,10-phenanthroline can serve as precursors for the synthesis of other heterocyclic systems. For example, 2,9-bis((E)-(2-(4-phenylthiazol-2-yl)hydrazineylidene)methyl)-1,10-phenanthroline can be synthesized by reacting 1,10-phenanthroline-2,9-dicarbaldehyde-bis-(thiosemicarbazone) with 2-bromoacetophenone (B140003) in ethanol under reflux. mdpi.com This reaction provides a route to more complex and rigid ligand structures. mdpi.com
Table 1: Synthesis of 2,9-Disubstituted-1,10-Phenanthroline Derivatives
| Derivative Type | Starting Material | Key Reagents | Reaction Type | Yield (%) | Reference |
|---|---|---|---|---|---|
| Imine | 1,10-Phenanthroline-2,9-dicarboxaldehyde | Primary Amine | Condensation | 93-98 | nih.gov |
| Amine | 2,9-Di-imine-1,10-phenanthroline | Sodium Borohydride | Reduction | 71 | nih.gov |
| Amide | 4,7-Dihalogenated-1,10-phenanthroline-2,9-diamide | Acid | Hydrolysis | - | rsc.org |
| Triazole | 2,9-Diazido-1,10-phenanthroline | Terminal Alkyne, Cu(I) catalyst | Cycloaddition | 87 | rsc.org |
| Thiosemicarbazone | 1,10-Phenanthroline-2,9-dicarboxaldehyde | Thiosemicarbazide | Condensation | 81 | mdpi.com |
| Phenylthiazole | 1,10-Phenanthroline-2,9-dithiosemicarbazone | 2-Bromoacetophenone | Cyclization | 75 | mdpi.com |
Synthesis of Schiff Bases Derived from 1,10-Phenanthroline-2,9-Dicarboxaldehyde
Schiff bases derived from 1,10-phenanthroline-2,9-dicarboxaldehyde are an important class of ligands due to their synthetic versatility and coordination properties. The general synthesis involves the condensation of the dialdehyde with a primary amine. scirp.orgtandfonline.com These reactions are typically carried out in a suitable solvent, such as ethanol or methanol, and can be catalyzed by a few drops of a strong acid like sulfuric acid. scirp.org A variety of amines can be used, including those containing additional donor atoms like sulfur, leading to multidentate ligands. scirp.orgscirp.org For instance, new Schiff bases have been synthesized by condensing the dialdehyde with sulfur-containing amines like 2-mercaptoaniline, S-alkyl/aryl dithiocarbazates, and thiosemicarbazide. scirp.orgscirp.org The reaction of 1,10-phenanthroline-2,9-dicarboxaldehyde with 2-mercaptoethylamine initially leads to the formation of a thiazolidine (B150603) derivative, which can rearrange to the tautomeric Schiff base upon coordination to a metal ion. tandfonline.comtandfonline.com
Development of Chiral 1,10-Phenanthroline Ligands
The development of chiral 1,10-phenanthroline ligands is of significant interest for applications in asymmetric catalysis. nih.gov Several strategies have been developed to introduce chirality into the phenanthroline framework.
One approach involves the use of the Friedländer condensation, a classic method for quinoline (B57606) synthesis. This has been adapted for the one-step synthesis of chiral [x,y-b]-cycloalkeno-condensed phenanthrolines from cyclic ketones derived from the chiral pool and 8-amino-7-quinolinecarbaldehyde. acs.org This method is versatile and allows for the preparation of phenanthroline derivatives that are not easily accessible by other routes. acs.org
Another powerful strategy is to append chiral moieties to the phenanthroline core. For example, novel chiral multidentate ligands have been designed and synthesized from 1,10-phenanthroline and amino acids. thieme-connect.com This approach allows for the introduction of stereogenic centers in close proximity to the coordinating nitrogen atoms of the phenanthroline ring. thieme-connect.com The synthesis of these ligands can be achieved through various coupling reactions, followed by deprotection steps if necessary. thieme-connect.com
Aza-Bridged Bisphenanthrolinyl Platinum(II) Complex Synthesis
The synthesis of aza-bridged bisphenanthrolinyl ligands and their subsequent complexation with platinum(II) has not been extensively detailed in the provided context. However, the general principle for creating binuclear complexes involves the synthesis of a bridging ligand that can coordinate to two metal centers. In the case of aza-bridged bisphenanthroline ligands, this would involve linking two phenanthroline units via a nitrogen-containing linker. The synthesis of such ligands would likely involve the functionalization of the phenanthroline rings with groups amenable to coupling reactions to introduce the aza-bridge. Once the ligand is synthesized, its reaction with a suitable platinum(II) precursor, such as K₂PtCl₄, would lead to the formation of the desired bisphenanthrolinyl platinum(II) complex. The stoichiometry and reaction conditions would need to be carefully controlled to ensure the formation of the desired bridged complex.
Catalytic and Microwave-Assisted Synthetic Approaches
Microwave-Enhanced Synthesis of 1,10-Phenanthroline Schiff Bases
Microwave-assisted synthesis has emerged as a powerful green chemistry tool for accelerating organic reactions. derpharmachemica.com The synthesis of Schiff bases from 1,10-phenanthroline-2,9-dicarboxaldehyde and various amines has been shown to be significantly enhanced by microwave irradiation. scirp.orgscirp.org Compared to conventional heating methods, which often require several hours of reflux, microwave-assisted synthesis can reduce reaction times to a matter of minutes. scirp.orgmdpi.com In many cases, this also leads to an improvement in the reaction yield. scirp.orgmdpi.com For example, the synthesis of a Schiff base from the dialdehyde and 2-mercaptoaniline in ethanol gave a 67% yield after 3 hours of conventional heating, while the microwave-assisted method provided a 78% yield in just 15 minutes. researchgate.net This dramatic rate enhancement is attributed to the efficient and uniform heating of the reaction mixture by microwaves. derpharmachemica.com
Table 2: Comparison of Conventional vs. Microwave Synthesis of a 1,10-Phenanthroline Schiff Base
| Method | Solvent | Reaction Time | Yield (%) | Reference |
|---|---|---|---|---|
| Conventional | Ethanol | 3 hours | 67 | researchgate.net |
| Microwave | Ethanol | 15 minutes | 78 | researchgate.net |
| Conventional | Methanol | 3 hours | 54 | researchgate.net |
| Microwave | Methanol | 15 minutes | 50 | researchgate.net |
One-Pot Catalytic Routes for Substituted Phenanthroline Derivatives
One-pot catalytic reactions represent an efficient and atom-economical strategy for synthesizing complex molecular architectures like substituted 1,10-phenanthroline derivatives from simple precursors in a single reaction vessel. These methodologies are advantageous as they often reduce reaction times, minimize waste by avoiding the isolation of intermediates, and can lead to high yields of the desired products. tandfonline.comacs.org Various catalytic systems have been developed to facilitate the construction of the phenanthroline core or to functionalize it in a single pot.
A notable approach involves the three-component reaction of 1,10-phenanthroline-5,6-dione, various aromatic aldehydes, and ammonium (B1175870) acetate (B1210297). semanticscholar.orgrjpbcs.com The use of tin(II) chloride dihydrate (SnCl₂·2H₂O) as a catalyst under solvent-free, room temperature conditions has proven to be a simple and effective method for producing 2-aryl-substituted imidazo[4,5-f] tandfonline.commdpi.comphenanthrolines in excellent yields. semanticscholar.orgrjpbcs.com This protocol is operationally simple, avoids hazardous reagents, and is efficient for both electron-donating and electron-withdrawing substituents on the aromatic aldehyde. rjpbcs.com The reaction proceeds by grinding the components together, with a catalytic amount of SnCl₂·2H₂O (typically 10-15 mol%) being sufficient to drive the reaction to completion in a short time. rjpbcs.com
| Entry | Aldehyde Substituent (X) | Product | Yield (%) |
|---|---|---|---|
| 1 | H | 3a | 93 |
| 2 | 4-Cl | 3b | 91 |
| 3 | 4-OH | 3c | 90 |
| 4 | 4-NO₂ | 3d | 90 |
| 5 | 2-OH | 3e | 93 |
| 6 | 3-NO₂ | 3f | 89 |
| 7 | 2-NO₂ | 3g | 85 |
| 8 | 4-CN | 3h | 84 |
| 9 | 4-OCH₃ | 3i | 81 |
Another significant one-pot strategy is the acid-catalyzed synthesis of 4,7-diaryl-1,10-phenanthrolines. For instance, 4,7-dibromoaryl-1,10-phenanthroline derivatives have been obtained in yields up to 64% through a one-pot method starting from 1-bromoaryl-3-chloroacetone and o-phenylenediamine, catalyzed by mixed acids. sioc-journal.cn
Furthermore, multicomponent reactions (MCRs) provide a powerful tool for the rapid assembly of phenanthroline derivatives. A four-component, one-pot condensation of 8-hydroxyquinoline, an aromatic aldehyde, acetoacetanilide, and ammonium acetate can produce substituted 1,10-phenanthrolines. tandfonline.com While this reaction can proceed under solvent- and catalyst-free conditions, particularly with microwave assistance, the use of ammonium acetate can be considered a mild Brønsted acid catalyst. tandfonline.com Similarly, pyrrolo[1,2-a] tandfonline.commdpi.comphenanthrolines have been synthesized in excellent yields via a one-pot, four-component reaction of 1,10-phenanthroline, aldehydes, malononitrile, and isocyanides without the need for an external catalyst. acs.orgmdpi.com
Palladium-catalyzed reactions are also pivotal in the one-pot functionalization of phenanthroline precursors. Sequential palladium-catalyzed processes, such as a Suzuki cross-coupling followed by a Buchwald-Hartwig amination, can be performed in a single pot to generate highly functionalized derivatives. acs.orgmdpi.com These methods offer a modular approach to complex phenanthrolines that are otherwise difficult to access. acs.orgmdpi.comrsc.org For example, the amination of bromo-substituted phenanthrolines is a key step that can be optimized within a one-pot sequence. The choice of palladium catalyst, ligand, and base is crucial for achieving high yields in these transformations.
| Entry | Catalyst System (Pd/Ligand) | Base | Yield (%) |
|---|---|---|---|
| 1 | Pd(dba)₂ / BINAP | tBuONa | 30 |
| 2 | Pd(dba)₂ / BINAP | Cs₂CO₃ | <15 |
| 3 | Pd(dba)₂ / L5 Ligand | tBuONa | 60 |
| 4 | Pd(dba)₂ / L6 Ligand | tBuONa | 60 |
*Note: L5 and L6 are specific phosphine-based ligands used in the study.
These examples highlight the versatility of one-pot catalytic routes in the synthesis of a diverse array of substituted 1,10-phenanthroline derivatives, providing efficient pathways to novel compounds for various applications.
Fundamental Coordination Principles of this compound as a Ligand
Bidentate N,N Chelating Properties of the 1,10-Phenanthroline Core
The 1,10-phenanthroline (phen) framework is a well-established bidentate N,N-chelating ligand in coordination chemistry. taylorandfrancis.comresearchgate.net Its two nitrogen atoms are ideally positioned to coordinate with a single metal ion, forming a stable five-membered chelate ring. taylorandfrancis.com This inherent structural feature is the primary driver of its strong binding affinity for a multitude of transition metals. wikipedia.org The rigidity of the phenanthroline system contributes to the pre-organization of the ligand, reducing the entropic penalty upon complexation and enhancing the stability of the resulting metal complexes. rsc.org This pre-organized nature makes phenanthroline-based ligands, including this compound, highly effective in forming stable coordination compounds. osti.gov The planarity of the aromatic structure also allows for π-π stacking interactions, which can further stabilize the crystal lattice of its metal complexes. nih.gov
Ligand Design for Selective Metal Ion Complexation
The design of ligands for the selective complexation of specific metal ions is a significant area of research. The 1,10-phenanthroline scaffold serves as a versatile platform for creating such selective ligands. uncw.edu By introducing various functional groups onto the phenanthroline ring, it is possible to modulate the ligand's electronic and steric properties, thereby fine-tuning its affinity for different metal ions. rsc.org
For instance, the introduction of donor groups at the 2 and 9 positions of the phenanthroline ring can create a more convergent binding cavity, enhancing selectivity for certain metal ions. osti.gov The stability of complexes formed with 2,9-disubstituted phenanthroline ligands can be influenced by steric hindrance between the substituents. This steric factor can be exploited to achieve selectivity between metal ions of different sizes. rsc.org The development of preorganized ligands, where the donor atoms are already in a favorable conformation for binding, is a key strategy for achieving high metal ion selectivity. uncw.edu
Complexes with Transition Metal Ions
This compound and its derivatives form a wide range of complexes with transition metal ions. These complexes exhibit diverse geometries and electronic properties, which are influenced by the nature of the metal ion, the specific ligand, and the presence of other co-ligands.
Formation of Iron(II) and Cobalt(II) Complexes with 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine
The ligand 1,10-phenanthrolin-2-yl(pyridin-2-yl)amine, a derivative of this compound, acts as a tridentate chelating agent. publish.csiro.aumst.edu This ligand has been shown to form low-spin complexes with iron(II) in both its neutral and deprotonated forms. publish.csiro.aumst.edu In contrast, the bis(ligand) cobalt(II) complex is high-spin. publish.csiro.aumst.edu Spectroscopic data, including electronic and Mössbauer spectra, suggest that the metal ion environment in these complexes is less distorted compared to those of the analogous ligand, terpyridine. This difference is attributed to the presence of a six-membered chelate ring in the complexes of 1,10-phenanthrolin-2-yl(pyridin-2-yl)amine. publish.csiro.aumst.edu The study of such complexes provides insights into how modifications to the phenanthroline backbone can influence the spin state and coordination geometry of the resulting metal complexes. academie-sciences.frrsc.org
| Metal Ion | Ligand | Spin State |
| Iron(II) | 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine | Low-spin |
| Cobalt(II) | 1,10-Phenanthrolin-2-yl(pyridin-2-yl)amine | High-spin |
Mixed Ligand Complexes with Other Bioactive Components (e.g., Penicillin G Procaine (B135), Schiff Bases)
The synthesis of mixed ligand complexes, where a metal ion is coordinated to 1,10-phenanthroline and another bioactive ligand, is a strategy to develop new compounds with potentially enhanced biological properties.
Penicillin G Procaine: Mixed ligand complexes of transition metals like Ni(II), Zn(II), Mn(II), and Co(II) have been synthesized with 1,10-phenanthroline and penicillin G procaine. chemrj.orgresearchgate.net In these complexes, 1,10-phenanthroline acts as a bidentate ligand, coordinating through its two nitrogen atoms. chemrj.org Spectroscopic studies suggest that penicillin G procaine coordinates through the nitrogen of the secondary amine and the sulfur atom. chemrj.org The resulting complexes are proposed to have a six-coordinate geometry. chemrj.orgresearchgate.net
Schiff Bases: 1,10-phenanthroline has also been used as a co-ligand in the formation of mixed ligand complexes with various Schiff bases. eurjchem.comresearchgate.netwisdomlib.org For example, mixed ligand complexes of Cu(II), Ni(II), Co(II), and Zn(II) have been prepared with 1,10-phenanthroline and a Schiff base derived from 2-aminomethylthiophenyl-4-bromosalicylaldehyde. eurjchem.com In these complexes, the 1,10-phenanthroline is a neutral bidentate ligand, while the Schiff base coordinates as a monobasic bidentate ligand through its azomethine nitrogen and phenolic oxygen. eurjchem.com Similarly, copper(II) complexes with a Schiff base derived from 4-bromo-(2-carboxyphenyl)-pyridine-2-ylethyleneamine and 1,10-phenanthroline have been synthesized and characterized as having an octahedral geometry. wisdomlib.org The inclusion of Schiff bases as co-ligands introduces additional donor atoms and structural diversity to the resulting metal complexes. jmchemsci.com
Ternary Metal Complexes Involving Amino Acids (e.g., Glycine, Homoserine)
Ternary complexes involving a metal ion, 1,10-phenanthroline, and an amino acid are of significant interest due to their potential biological relevance.
Glycine: A ternary copper(II) complex with 1,10-phenanthroline and L-glycine, [Cu(phen)(L-Gly)(H₂O)]·NO₃·1.5H₂O, has been synthesized and structurally characterized. tandfonline.com The crystal structure reveals a five-coordinate, distorted square pyramidal geometry around the copper(II) center. tandfonline.com Spectroscopic studies of ternary copper(II) complexes with 1,10-phenanthroline and various amino acids in aqueous solution suggest that most of these complexes adopt a pseudo-octahedral geometry. nih.gov
Homoserine and other amino acids: The study of ternary complexes extends to a variety of other amino acids. For instance, research on nickel(II) ternary complexes with 1,10-phenanthroline and amino acids such as glycine, α-alanine, β-alanine, proline, and others has been conducted using potentiometric measurements. tandfonline.com These studies have identified the formation of various species in solution, including Ni(Phen)(L)⁺ and Ni(Phen)₂(L)⁺, where L represents the amino acid. tandfonline.com Similarly, ternary copper(II) complexes with 1,10-phenanthroline and a range of amino acids have been investigated, providing insights into their structure and stability. nih.govresearchgate.net
| Metal Ion | Co-Ligand 1 | Co-Ligand 2 (Amino Acid) | Investigated Properties |
| Copper(II) | 1,10-Phenanthroline | L-Glycine | Crystal Structure, DNA Interaction tandfonline.com |
| Nickel(II) | 1,10-Phenanthroline | Glycine, α-Alanine, β-Alanine, Proline, etc. | Speciation, Stability Constants tandfonline.com |
| Copper(II) | 1,10-Phenanthroline | L-Arginine, L-Aspartic Acid, L-Histidine, etc. | Spectroscopic and Voltammetric Behavior nih.gov |
| Zinc(II) | 1,10-Phenanthroline | L-Phenylalanine, L-Alanine, L-Valine, etc. (as Schiff bases) | Spectroscopic Characterization, Antibacterial Activity aip.org |
Copper-Phenanthroline Conjugates and Their Metal Complexation
Copper complexes derived from 1,10-phenanthroline ligands are extensively studied due to their diverse coordination chemistry and redox properties. The phenanthroline scaffold can stabilize copper in both Cu(I) and Cu(II) oxidation states. The introduction of substituents on the phenanthroline ring, such as in 2,9-dimethyl-1,10-phenanthroline, influences the steric and electronic environment, impacting the resulting complex's stability and geometry.
Ternary copper(II) complexes, which include a phenanthroline derivative and another ligand like an amino acid, have been a significant area of research. mdpi.com These mixed-ligand complexes often exhibit interesting structural features and biological activities. mdpi.comwisdomlib.org For instance, the synthesis of a copper(II) complex with a Schiff base and 1,10-phenanthroline resulted in a proposed distorted octahedral geometry around the copper ion. wisdomlib.org
In a series of copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine ligands, spectroscopic studies indicated that in an aqueous solution around pH 7, the copper ion possesses a CuN₃O₂ chromophore, suggesting one of the alkylamino side chains is not involved in coordination. nih.gov The coordination geometry of these complexes in solution was found to shift from distorted tetragonal to trigonal bipyramidal as the size of the alkyl substituent increased. nih.gov The crystal structure of one such complex, [Cu(HL2)Cl₂]NO₃, revealed a five-coordinate copper(II) center with a geometry described as trigonal bipyramidal distorted square-based pyramidal (TBDSBP). nih.gov The copper was coordinated to the two ring nitrogens, one secondary amine nitrogen from a side chain, and two chloride ions. nih.gov
Table 1: Characteristics of Copper-Phenanthroline Complexes
| Complex Type | Copper Oxidation State | Typical Coordination Geometry | Key Findings |
|---|---|---|---|
| [Cu(phen)₂(ion)] | Cu(II) | Distorted Trigonal-Bipyramidal evitachem.com | The Cu(II) ion is five-coordinate, surrounded by N atoms from two phenanthroline ligands. evitachem.com |
| [Cu(L)Cl₂] (L = phen derivative) | Cu(II) | Trigonal Bipyramidal Distorted Square Based Pyramidal (TBDSBP) nih.gov | Geometry changes with the size of alkyl groups on the ligand side chains. nih.gov |
| Mixed Ligand (phen + Schiff base) | Cu(II) | Distorted Octahedral wisdomlib.org | Schiff base and phenanthroline act as co-ligands. wisdomlib.org |
Palladium Complexes and their Coordination Modes
Palladium(II) readily forms stable complexes with 1,10-phenanthroline and its derivatives. These complexes typically feature a square-planar geometry around the palladium center. The reaction of Pd(phen)Cl₂ with silver triflate in acetonitrile (B52724) yields [Pd(phen)(N≡CCH₃)₂][O₃SCF₃]₂, where two acetonitrile molecules coordinate to the palladium in a monodentate fashion. nih.govresearchgate.net
When the same reaction is performed in water, a dimeric complex, [Pd(phen)(μ-OH)]₂[O₃SCF₃]₂·2H₂O, is formed. nih.govresearchgate.net In this structure, two [Pd(phen)]²⁺ units are linked by two hydroxo bridges. nih.govresearchgate.net The versatility in coordination allows for the formation of various structures depending on the solvent and reacting conditions.
Derivatives of 1,10-phenanthroline can also be used to create more complex palladium structures. For example, 1,4-phenylene-bis(N-1,10-phenanthrolynylmethanimine) reacts with PdCl₂ to form a linear coordination polymer. uctm.edu In other cases, palladium(II) complexes with mixed ligands, such as 1,10-phenanthroline and a thiolate ligand, have been synthesized, where the phenanthroline coordinates through its two nitrogen atoms and the thiolate ligands coordinate in a monodentate manner. mdpi.com
Table 2: Coordination Modes of Palladium-Phenanthroline Complexes
| Complex | Coordination Mode | Palladium Environment | Reference |
|---|---|---|---|
| [Pd(phen)(N≡CCH₃)₂]²⁺ | Monodentate (Acetonitrile), Bidentate (phen) | Square Planar | nih.govresearchgate.net |
| [Pd(phen)(μ-OH)]₂²⁺ | Bidentate (phen), Bridging (OH) | Dimeric, Square Planar | nih.govresearchgate.net |
| [Pd(L)]Cl₂ (L = N,N'-dialkyl derivative) | Tetradentate (L) | Distorted Square Planar | researchgate.net |
| [(PdCl₂)₃(L)] (L=bis-phen Schiff base) | Polymeric | Linear Coordination Polymer | uctm.edu |
Manganese(II), Zinc(II), and Other Divalent Metal Ion Complexation
1,10-phenanthroline and its derivatives form stable complexes with a range of divalent transition metal ions, including manganese(II) and zinc(II). These complexes often exhibit six-coordinate, octahedral geometries. For instance, mixed-ligand complexes with the general formula [M(CUM)(Phen)₂]Cl, where M is Mn(II) or Zn(II), have been reported to be six-coordinated. uobaghdad.edu.iq
In a study of mixed-ligand complexes, an asymmetric unit of Mn(C₇H₄BrO₂)(phen)₂(H₂O)·2H₂O was characterized. The Mn(II) ion is coordinated by four nitrogen atoms from two bidentate phenanthroline ligands and two oxygen atoms from a 4-bromobenzoate (B14158574) and a water molecule, resulting in a distorted octahedral geometry. dicames.online Similarly, a zinc(II) complex, cis-diaquabis(1,10-phenanthroline)zinc(II) diorotate hydrate, also showed a distorted octahedral coordination geometry with the zinc ion coordinated to two water molecules and two bidentate phenanthroline molecules. dicames.online
The complexation of these metal ions is a crucial aspect of understanding their potential roles in biological systems and catalysis. researchgate.netacs.org Speciation studies of Co(II), Ni(II), and Cu(II) complexes with 1,10-phenanthroline have shown that the predominant species are ML²⁺, ML₂²⁺, and ML₃²⁺. researchgate.net
Magnesium(II) and Aluminium(III) Coordination Structures
While less common than transition metal complexes, 1,10-phenanthroline also coordinates with main group metals like magnesium(II) and aluminium(III). The complex Mg(phen)₃₂·9H₂O has been synthesized and characterized. researchgate.net X-ray crystallographic studies on magnesium complexes often show a preference for an octahedral arrangement with a coordination number of six. researchgate.net
For aluminium(III), the formation of tris[1-10 phenanthroline]aluminium complex has been studied. NMR spectroscopy revealed that upon coordination of the phenanthroline ligand's nitrogen atoms to the aluminum center, the proton signals of the phenanthroline molecule experience a downfield shift compared to the free ligand. researchgate.net
Complexes with f-Block Elements
Coordination Properties Toward Lanthanides and Actinides (e.g., Am(III)/Eu(III))
The separation of trivalent minor actinides (An(III)) from lanthanides (Ln(III)) is a significant challenge in nuclear fuel reprocessing due to their similar chemical properties. rsc.orgresearchgate.net Ligands based on the 1,10-phenanthroline scaffold have emerged as highly promising candidates for this separation. acs.orgsciengine.com These ligands often incorporate both "soft" nitrogen donor atoms from the phenanthroline ring and "hard" oxygen donor atoms from appended functional groups like amides or carboxylic acids. rsc.org
This combination of hard and soft donors is key to their selectivity. According to the Hard-Soft-Acid-Base (HSAB) principle, the softer actinide ions (like Am³⁺) are expected to form stronger bonds with the soft nitrogen donors compared to the harder lanthanide ions (like Eu³⁺). researchgate.netnih.gov Density Functional Theory (DFT) calculations have supported this, showing that Am–N bonds in these complexes have a more covalent character than the corresponding Eu–N bonds. acs.org This enhanced covalency is considered a primary reason for the preferential binding and extraction of actinides. acs.orgrsc.org
The structure of the ligand plays a critical role. For example, 1,10-phenanthroline-2,9-dicarboxylic acid and its diamide derivatives are effective N,N',O,O'-tetradentate ligands that form stable complexes in strongly acidic media. rsc.org The extraction equilibrium constants for complexes with N-ethyl-N-tolyl-2-amide-1,10-phenanthroline follow the order Am(III) > Cm(III) > Eu(III). mdpi.com
Table 3: Complexation of f-Block Elements with Phenanthroline-Based Ligands
| Ligand Type | Metal Ions | Key Finding | Mechanism/Principle |
|---|---|---|---|
| Phenanthroline Diamides | Am(III), Eu(III) | Preferential extraction of Am(III) over Eu(III). rsc.org | Combination of hard (O) and soft (N) donors; higher covalency in Am-N bond. acs.org |
| Phenanthroline Carboxamides | Am(III), Cm(III), Eu(III) | Extraction order: Am(III) > Cm(III) > Eu(III). mdpi.com | Formation of M(NO₃)₃L and M(NO₃)₃L₂ complexes. mdpi.com |
| QL-DAPhen | Am(III), Eu(III) | Forms both 1:1 and 1:2 complexes with Eu(III). acs.org | Am-N bonds show more covalent character than Eu-N bonds. acs.org |
| Phenanthroline Dicarboxylic Acid (PDA) | An(III), Ln(III) | "Intra-ligand synergistic effect" between hard and soft donor centers. researchgate.netnih.gov | Softer actinide ion binds more strongly to hard oxygen donors due to influence of soft nitrogen donors. researchgate.netnih.gov |
Design of Ligands for Actinide/Lanthanide Separation
The molecular design of phenanthroline-based ligands is crucial for optimizing the efficiency and selectivity of actinide/lanthanide separation. rsc.org Researchers can customize the extraction properties by modifying the substituents on the phenanthroline core or at the amide nitrogen atoms. rsc.org
For example, a family of 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxylic acid diamides demonstrated high selectivity, with separation factors (SF) for Am/Eu of approximately 12. rsc.org Another ligand, 2,9-diacyl-bis((3,4-dihydroquinoline-1((2H)-yl)-1),10-phenanthroline (QL-DAPhen), achieved an SFₐₘ/ₑᵤ ranging from 29 to 44 in nitric acid solution. acs.org
The choice of diluent also significantly affects extraction efficiency. For tetradodecyl-1,10-phenanthroline-2,9-diamide (TDdPTDA), diluents affected the extraction ability in the order: nitrobenzene (B124822) > nitrophenyloctyl ether > F-3 > toluene. mdpi.comjst.go.jp
Supramolecular Assemblies Involving 1,10-Phenanthroline Ligands
Supramolecular chemistry focuses on the organization of molecules into larger, well-defined structures through non-covalent interactions. rsc.org In the realm of 1,10-phenanthroline chemistry, these interactions are pivotal in the formation of intricate and stable supramolecular assemblies. acs.orgrsc.org The ability of these molecules to self-assemble based on molecular recognition principles is a key area of research. dicames.online
Role of Non-Covalent Interactions in Crystal Structure Formation
The crystal structure of compounds containing the 1,10-phenanthroline moiety is significantly influenced by a variety of non-covalent interactions, including hydrogen bonding and π-π stacking. researchgate.netmdpi.comtandfonline.com These forces dictate the packing of molecules in the solid state, leading to the formation of diverse and often complex supramolecular architectures. researchgate.netmdpi.com
In the case of 2-amino-1,10-phenanthrolin-1-ium chloride, X-ray diffraction analysis reveals a crystal structure stabilized by a network of such interactions. semanticscholar.org The compound crystallizes in the monoclinic space group P21/n, with two independent molecules in the asymmetric unit. semanticscholar.org A key feature of its solid-state structure is the presence of π-π stacking interactions between the phenanthroline rings of adjacent cations. semanticscholar.org The centroid-centroid distances between these stacked rings range from 3.508(2) Å to 3.638(2) Å, with the phenanthroline moieties being inclined at an angle of 2.62(2)°. semanticscholar.org
The interplay of these non-covalent forces is a determining factor in the solid-state conformation of such molecules. researchgate.net The directional nature of hydrogen bonds, coupled with the less directional but significant π-π stacking, allows for the precise self-assembly of molecules into well-ordered crystalline materials. nih.gov
Table 1: Selected Intermolecular Interaction Data for 2-amino-1,10-phenanthrolin-1-ium chloride
| Interaction Type | Participating Groups | Distance (Å) |
|---|---|---|
| π-π Stacking | Phenanthroline ring centroids | 3.508(2) - 3.638(2) |
| Hydrogen Bonding | N-H···Cl | - |
| Hydrogen Bonding | C-H···Cl | - |
Data sourced from structural analysis of 2-amino-1,10-phenanthrolin-1-ium chloride. semanticscholar.org
Self-Assembled Molecular Complexes
The principles of molecular self-assembly can be harnessed to construct multicomponent structures from 1,10-phenanthroline and other molecular building blocks. nih.govmdpi.com An effective strategy involves the reaction of 1,10-phenanthroline with various substituted 2-aminobenzimidazoles in the presence of a suitable counter-ion, such as tetrafluoroborate (B81430) (BF4-). nih.govmdpi.com This process leads to the spontaneous formation of well-defined molecular complexes. nih.govmdpi.com
For instance, new molecular complexes have been prepared through the self-assembly of 1,10-phenanthroline (phen) and different substituted 2-aminobenzimidazoles. nih.govmdpi.com These complexes are formed through a self-organizing process in a water-ethanol solution containing the constituent molecules and NaBF4. mdpi.com
The resulting structures are stabilized by a combination of hydrogen bonds and π-π stacking interactions. nih.govsemanticscholar.org In one such complex, (phen)(1-methyl-2-amino-Bz)(H+)(BF4−), X-ray diffraction revealed that the crystal structure is stabilized by moderately strong hydrogen bonds between the 1-methyl-1H-benzimidazol-2-amine and 1,10-phenanthroline molecules (N-H···N). nih.govmdpi.com Additional stabilization is provided by hydrogen bonds involving the tetrafluoroborate anion (N-H···F) and C-H···F contacts. nih.govmdpi.com
Furthermore, π-π stacking between the aromatic rings of the benzimidazole (B57391) and phenanthroline moieties is a crucial factor in holding the molecular assembly together. nih.govsemanticscholar.org Theoretical calculations using Density Functional Theory (DFT) have shown that in some of these assemblies, protonated benzimidazole units act as hydrogen bond donors, binding to two phenanthroline molecules and a BF4- ion, while a non-protonated benzimidazole unit forms hydrogen bonds with a third phenanthroline molecule. nih.govsemanticscholar.orgresearchgate.net This intricate network of non-covalent interactions allows for the formation of stable, self-assembled supramolecular structures. nih.govsemanticscholar.org
Table 2: Examples of Self-Assembled Molecular Complexes with 1,10-Phenanthroline
| Complex | Constituent Molecules | Stabilizing Interactions |
|---|---|---|
| (phen)3(2-amino-Bz)2(H+)(BF4−)·3H2O | 1,10-phenanthroline, 1H-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking |
| (phen)3(2-amino-5(6)-methyl-Bz)2(H+)(BF4−)·H2O | 1,10-phenanthroline, 5(6)-methyl-1H-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking |
| (phen)(1-methyl-2-amino-Bz)(H+)(BF4−) | 1,10-phenanthroline, 1-methyl-benzimidazole-2-amine, NaBF4 | Hydrogen bonding, π-π stacking, C-H···F contacts |
Data derived from studies on self-assembly of 1,10-phenanthroline with 2-aminobenzimidazoles. nih.govmdpi.com
Advanced Spectroscopic and Structural Elucidation Techniques
Vibrational Spectroscopy
The FTIR spectrum of 1,10-phenanthroline (B135089) and its derivatives is characterized by a series of distinct absorption bands. In the free ligand, characteristic bands for C=C and C=N stretching vibrations are typically observed. researchgate.net For instance, in 1,10-phenanthroline monohydrate, these bands appear at 1635 cm⁻¹ and 1584 cm⁻¹, respectively. researchgate.net The presence of an amino group in 1,10-phenanthrolin-2-amine introduces N-H stretching vibrations, which are expected in the region of 3300-3500 cm⁻¹. mdpi.com
Upon coordination with a metal ion, significant shifts in these vibrational frequencies occur, providing clear evidence of complex formation. The coordination of the nitrogen atoms of the phenanthroline ring to a metal center typically results in a shift of the C=N and C=C stretching bands to different wavenumbers. researchgate.netresearchgate.net For example, in a Co(II) complex, the C=C and C=N bands shifted to 1621 cm⁻¹ and 1518 cm⁻¹, respectively. researchgate.net These shifts are attributed to the alteration of the electron density within the phenanthroline ring system upon complexation. researchgate.net The analysis of these spectral changes is crucial for confirming the coordination of the ligand to the metal ion. researchgate.netumich.edu
Interactive Table:
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for determining the precise arrangement of atoms within a molecule. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively.
The ¹H NMR spectrum of 1,10-phenanthroline-based compounds displays a series of signals corresponding to the aromatic protons of the phenanthroline ring. For the parent 1,10-phenanthroline, these protons typically resonate in the region of 7.70 to 9.50 ppm. researchgate.net In a derivative, N-isopentyl-1,10-phenanthrolin-2-amine, the aromatic protons of the phenanthroline moiety appear at specific chemical shifts: δ 9.07 (dd), 8.12 (dd), 7.97 (d), 7.59 (d), 7.50 (dd), and 7.42 (d) ppm. rsc.org The signal for the amine proton (NH) is observed as a broad singlet at 5.44 ppm. rsc.org
The ¹³C NMR spectrum provides complementary information about the carbon skeleton. For N-isopentyl-1,10-phenanthrolin-2-amine, the carbon signals of the phenanthroline ring are observed at δ 158.2, 149.2, 146.0, 145.0, 138.0, 135.8, 129.3, 126.5, 122.2, 120.8, and 108.4 ppm. rsc.org The assignment of these signals is crucial for confirming the structure of the molecule.
Interactive Table:
Distortionless Enhancement by Polarization Transfer (DEPT) is a valuable NMR technique used to differentiate between CH, CH₂, and CH₃ groups. While specific DEPT analysis data for this compound is not extensively detailed in the provided search results, the ¹³C NMR data for derivatives like N-isopentyl-1,10-phenanthrolin-2-amine implicitly benefits from such techniques for accurate assignment of the aliphatic carbons of the isopentyl group. rsc.org For instance, the signals at 40.8, 38.5, 25.7, and 22.5 ppm correspond to the carbons of the isopentyl chain. rsc.org DEPT analysis would confirm the CH₂ groups at 40.8 and 25.7 ppm, the CH group at 38.5 ppm, and the two equivalent CH₃ groups at 22.5 ppm.
¹H and ¹³C NMR Spectroscopic Characterization and Chemical Shift Assignment
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, providing insights into its electronic structure and conjugation.
The UV-Vis spectrum of 1,10-phenanthroline and its derivatives typically shows intense absorption bands in the ultraviolet region, corresponding to π→π* transitions within the aromatic system. chemrj.orgnih.gov For instance, 1,10-phenanthroline exhibits absorption bands around 228 nm and 263 nm. researchgate.net
Upon complexation with a metal ion, a new, often broad and intense, absorption band may appear at a longer wavelength, typically in the visible region. nih.govdalalinstitute.com This new band is attributed to a ligand-to-metal charge transfer (LMCT) or metal-to-ligand charge transfer (MLCT) transition. chemrj.orgnih.govdalalinstitute.com In the case of complexes with metals in high oxidation states, LMCT transitions are common, where an electron is excited from a ligand-based orbital to a metal-based orbital. dalalinstitute.com Conversely, with metals in low oxidation states and ligands with low-lying π* orbitals like phenanthroline, MLCT transitions are prevalent. nih.govdalalinstitute.com For example, a bis-Cu(I)-phenanthroline-2-amine complex exhibits an MLCT band at 23,040 cm⁻¹ (434 nm). nih.gov The position and intensity of this charge transfer band are sensitive to the nature of the metal ion, the substituents on the phenanthroline ligand, and the solvent environment. rsc.orgscirp.org
Interactive Table:
Spectroscopic Probes for DNA-Ligand Interactions
The 1,10-phenanthroline scaffold is a well-established DNA intercalator, and its derivatives are frequently studied for their interactions with nucleic acids. mdpi.comresearchgate.net The introduction of an amino group at the 2-position, as in this compound, provides an additional site for hydrogen bonding, potentially enhancing and modifying its binding properties. Various spectroscopic techniques are employed to probe these interactions.
UV-Visible Absorption Titration: This method is used to monitor changes in the absorption spectrum of the phenanthroline compound upon incremental addition of DNA. nih.gov Intercalation of the planar phenanthroline ring system between the DNA base pairs typically results in hypochromism (a decrease in molar absorptivity) and a bathochromic shift (red shift) of the π-π* transition bands. The appearance of an isobestic point in the spectra during titration suggests a clear equilibrium between the free ligand and the DNA-bound form. bohrium.com From this data, the intrinsic binding constant (Kb) can be calculated, providing a quantitative measure of the binding affinity.
Fluorescence Spectroscopy: The inherent fluorescence of many phenanthroline derivatives can be exploited to study DNA binding. nih.gov The fluorescence intensity of the ligand may be either quenched or enhanced upon interaction with DNA. For instance, the displacement of a fluorescent dye like ethidium (B1194527) bromide (EtBr), which is a known DNA intercalator, by the phenanthroline compound can be monitored. A decrease in the fluorescence of the EtBr-DNA system upon addition of the test compound indicates competitive binding. This method helps to confirm an intercalative binding mode and to determine the binding affinity. nih.gov
Circular Dichroism (CD) Spectroscopy: CD spectroscopy is a powerful tool for investigating conformational changes in DNA upon ligand binding. bohrium.com The intrinsic CD spectrum of calf thymus DNA (CT-DNA) in its B-form shows a positive band around 275 nm and a negative band around 245 nm. bohrium.com Intercalation by a ligand like this compound can induce significant changes in these bands, reflecting distortions in the DNA secondary structure. Furthermore, if the phenanthroline compound is achiral, it may give rise to an induced CD signal in the region of its absorption bands upon binding to the chiral DNA molecule, providing strong evidence for a specific, ordered association. bohrium.com
These techniques collectively provide a detailed picture of the binding mode, affinity, and structural consequences of the interaction between this compound and DNA. researchgate.net
Mass Spectrometry
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the structural confirmation of newly synthesized organic compounds, including derivatives of 1,10-phenanthroline. mdpi.comnih.gov This technique is distinguished by its ability to measure the mass-to-charge ratio (m/z) of an ion with extremely high accuracy, typically to within a few parts per million (ppm).
For a compound like this compound, HRMS, often coupled with a soft ionization technique like Electrospray Ionization (ESI), provides an exceptionally precise measurement of its molecular ion. nih.govmdpi.com This exact mass measurement allows for the unambiguous determination of the compound's elemental composition.
The process involves:
Calculating the theoretical exact mass of the proposed chemical formula (for this compound, C₁₂H₉N₃, the protonated molecule [M+H]⁺ has a theoretical m/z).
Measuring the experimental m/z of the molecular ion using HRMS. nih.gov
Comparing the experimental value to the theoretical value.
A match within a very small error margin (e.g., < 5 ppm) provides strong evidence that the synthesized compound has the correct molecular formula, distinguishing it from other potential isomers or compounds with the same nominal mass. mdpi.com This confirmation is a critical step in the characterization of novel ligands and is routinely reported in synthetic procedures for phenanthroline derivatives. rsc.orgacs.org
X-ray Crystallography
Single-crystal X-ray diffraction is the definitive method for elucidating the precise three-dimensional atomic arrangement of a crystalline solid. rsc.orgnih.gov For this compound, obtaining suitable single crystals would allow for an unambiguous determination of its molecular structure and its packing in the solid state.
The analysis of a suitable crystal provides a wealth of structural information, including:
Molecular Conformation: The exact spatial arrangement of the atoms, confirming the planarity of the phenanthroline ring system and the geometry of the exocyclic amine group.
Bond Lengths and Angles: Precise measurements of all covalent bond distances and angles within the molecule. iucr.org These can be compared with known values for similar structures to identify any unusual geometric features.
Crystal System and Space Group: Determination of the unit cell parameters and the symmetry operations that define the crystal lattice. rsc.org
While the specific crystal structure for this compound is not detailed in the provided sources, numerous studies on closely related phenanthroline derivatives demonstrate the power of this technique. nih.govnih.gov For example, the crystal structure of 6-nitro-1,10-phenanthrolin-5-amine reveals detailed information on its bond distances, angles, and intermolecular interactions. iucr.org
The data from single-crystal X-ray diffraction extends beyond the single molecule, providing crucial insights into the intermolecular forces that govern the crystal packing. For this compound, two key interactions would be of primary interest: hydrogen bonding and π-π stacking.
Hydrogen Bonding: The presence of the amine group (-NH₂) as a hydrogen bond donor and the heterocyclic nitrogen atoms of the phenanthroline ring as acceptors creates opportunities for extensive hydrogen bonding networks. The analysis would reveal intramolecular hydrogen bonds (e.g., between the amine hydrogen and the N10 nitrogen) and intermolecular hydrogen bonds that link molecules together, often forming chains, sheets, or more complex three-dimensional frameworks. iucr.orgnih.gov In the crystal structure of 6-nitro-1,10-phenanthrolin-5-amine, for instance, N—H⋯N and C—H⋯O hydrogen bonds link the molecules into chains. iucr.org
π-π Stacking Interactions: The planar, electron-deficient aromatic system of the phenanthroline core is prone to forming π-π stacking interactions with adjacent molecules. nih.govnih.gov The diffraction data allows for the measurement of the distance between the centroids of the aromatic rings and their relative orientation (e.g., parallel-displaced or T-shaped). These interactions are vital in stabilizing the crystal lattice and often result in columnar stacks of molecules. iucr.orgmdpi.com Centroid-centroid distances of approximately 3.5 Å are typical for such interactions in phenanthroline-containing crystals. nih.goviucr.org
Single-Crystal X-ray Diffraction for Molecular and Crystal Structure Determination
Advanced Spectroscopic Methods for Specific Applications
Content for this section was not specified in the provided outline.
Electron Spin Resonance (ESR) Studies of Paramagnetic Complexes
Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), is a powerful technique for studying paramagnetic species, including metal complexes with unpaired electrons. In the context of 1,10-phenanthroline derivatives, ESR spectroscopy provides valuable information about the coordination environment and binding modes of metal complexes.
For instance, studies on copper(II) complexes with 1,10-phenanthroline-derived ligands have utilized ESR to investigate their interaction with DNA. nih.gov DNA fiber EPR spectroscopy has been instrumental in determining the orientation of these complexes when bound to DNA. nih.govmdpi.com The spectra can reveal whether the complex binds via intercalation, where the phenanthroline ring inserts between the DNA base pairs, or through other modes like groove binding. nih.govmdpi.com The g-values and hyperfine splitting patterns observed in the ESR spectra offer details about the geometry of the copper(II) center and the nature of the coordinating atoms. nih.govmdpi.com
Research has shown that for some mono(1,10-phenanthroline)copper(II) complexes and their ternary complexes with amino acids, the phenanthroline moiety intercalates into the DNA, which is evidenced by a g-axis almost parallel to the DNA double helical axis in the ESR spectrum. nih.gov The planarity of the coordination sphere around the metal ion, influenced by substituents on the phenanthroline ring, has been found to be critical for this intercalative binding. nih.gov In some cases, ESR spectra indicate the presence of multiple binding species with different orientations on the DNA. mdpi.com
A study on a paramagnetic reddish-brown compound, Fe(phen)32, utilized solid-state EPR spectroscopy. The isotropic g-value of 2.002 at room temperature indicated that the unpaired electron resides on a phenanthroline moiety, leading to the formulation of the cation as [Fe(II)(phen)2(phen•−)]+. researchgate.net
Below is a table summarizing representative ESR data for copper(II) complexes of 1,10-phenanthroline derivatives interacting with DNA.
| Complex Type | Key ESR Finding | Reference |
| [Cu(phen)]2+ and ternary complexes with amino acids | Observation of a species with its g-axis almost parallel to the DNA double helical axis, suggesting intercalation. | nih.gov |
| Copper(II) complexes with N,N'-dialkyl-1,10-phenanthroline-2,9-dimethanamine | Changes in coordination geometry from distorted tetragonal to trigonal bipyramidal with increasing alkyl group size. | nih.gov |
| [Cu(phen)2(H2O)]2+ | Different coordination structures when bound to A-form and B-form DNA. | mdpi.com |
| Fe(phen)32 | Isotropic g-value of 2.002, indicating the unpaired electron is on a phenanthroline ligand. | researchgate.net |
Mössbauer Spectroscopy for Iron-Containing Complexes
Mössbauer spectroscopy is a highly sensitive technique for studying the nuclear environment of specific isotopes, with ⁵⁷Fe being the most common. It provides precise information about the oxidation state, spin state, and coordination geometry of iron in a complex. For iron complexes of 1,10-phenanthroline and its derivatives, Mössbauer spectroscopy has been instrumental in characterizing their electronic structure.
Studies on iron(II) and iron(III) complexes with 1,10-phenanthroline have used Mössbauer data to propose structures for these compounds. rsc.org For example, the technique has been used to confirm the presence of octahedrally coordinated Fe(III) with a high-spin state (S = 5/2) in binuclear complexes. rsc.org The isomer shift and quadrupole splitting parameters obtained from Mössbauer spectra are key to these determinations.
In one study, Mössbauer measurements of five-coordinate high-spin imidazole-ligated iron(II) porphyrinates with 1,10-phenanthroline as a hydrogen-bond acceptor showed a remarkable temperature dependence. nih.gov The analysis of data from applied magnetic field experiments for [Fe(OEP)(2-MeHIm)]·(1,10-phen) revealed a negative quadrupole splitting value and large asymmetry parameters, providing deep insight into the electronic configuration of the iron center. nih.gov
Furthermore, Mössbauer spectroscopy has been used to study a series of Fe(phen)₂X₂ and [Fe(phen)₃]X₂ complexes, with the results supporting a cis-structure for the bis-phenanthroline compounds. rsc.org
The following table presents illustrative Mössbauer spectroscopic data for iron complexes involving 1,10-phenanthroline.
| Complex | Key Mössbauer Finding | Reference |
| [phen₂FeCl(O)ClFe phen₂]Cl₂,4H₂O | Consistent with the presence of octahedrally co-ordinated Fe(III) with S= 5/2. | rsc.org |
| [Fe(OEP)(2-MeHIm)]·(1,10-phen) | Negative quadrupole splitting value and large asymmetry parameters, suggesting a specific electronic configuration. | nih.gov |
| Fe phen₂X₂ type complexes | Data in accordance with a cis-structure. | rsc.org |
Fluorescence Spectroscopy for Sensing and Biological Interaction Studies
Fluorescence spectroscopy is a highly sensitive method used to study the interaction of molecules with their environment and to detect specific analytes. Derivatives of 1,10-phenanthroline are often fluorescent and their emission properties can change upon binding to metal ions or biological macromolecules, making them useful as fluorescent sensors and probes.
Derivatives of 1,10-phenanthroline have been developed as fluorescent sensors for various metal ions, including Zn²⁺ and Hg²⁺. bohrium.comresearchgate.net For instance, two 1,10-phenanthroline derivatives, 2-(2-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L1) and 2-(2-iodophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L2), were synthesized and shown to exhibit significant fluorescence enhancement upon binding to Zn²⁺, allowing for its visual recognition. bohrium.com Similarly, Schiff base compounds derived from 5-amino-1,10-phenanthroline have been investigated as fluorescent sensors for nitroaromatic compounds. nih.gov
In biological studies, the fluorescence of 1,10-phenanthroline-based probes can be quenched or enhanced upon interaction with macromolecules like proteins and DNA. The interaction of a new fluorescent probe, 2-methylbenzo[b] rsc.orgnih.govphenanthrolin-7(12H)-one (mBPO), with Bovine Serum Albumin (BSA) was studied, revealing that BSA quenches the fluorescence of mBPO, a phenomenon that can be used for the detection of the protein. The binding constants and the number of binding sites for such interactions can be calculated from the fluorescence titration data. nih.gov For example, the binding constant of a yttrium complex with a 1,10-phenanthroline derivative to BSA was determined to be 3.63 × 10⁵ M⁻¹ using the fluorescence method. nih.gov
The following table summarizes key findings from fluorescence spectroscopy studies of 1,10-phenanthroline derivatives.
| Probe/Complex | Analyte/Macromolecule | Key Finding | Reference |
| 2-(2-fluorophenyl)-1H-imidazo[4,5-f] rsc.orgnih.govphenanthroline (L1) | Zn²⁺ | Significant fluorescence enhancement, detection limit of 0.092 uM. | bohrium.com |
| Schiff bases of 5-amino-1,10-phenanthroline | Nitroaromatic compounds | High sensitivity for sensing 1,3,5-trinitrophenol and 2,4-dinitrophenol. | nih.gov |
| 2-methylbenzo[b] rsc.orgnih.govphenanthrolin-7(12H)-one (mBPO) | Bovine Serum Albumin (BSA) | Fluorescence quenching upon binding, detection limit of 0.06 mg L⁻¹. | |
| Yttrium complex with 4,9-diazafluoren-9-one | Bovine Serum Albumin (BSA) | Binding constant of 3.63 × 10⁵ M⁻¹. | nih.gov |
Circular Dichroism (CD) for Chiral Recognition and Biomolecular Interactions
Circular Dichroism (CD) spectroscopy measures the differential absorption of left- and right-circularly polarized light and is a powerful tool for studying chiral molecules and their interactions with other molecules, particularly biological macromolecules like DNA and proteins.
In the context of 1,10-phenanthroline derivatives, CD spectroscopy is extensively used to investigate the binding of their metal complexes to DNA. mdpi.combohrium.com The binding of a chiral metal complex to DNA can induce changes in the CD spectrum of the DNA, providing information about the binding mode (e.g., intercalation or groove binding) and any conformational changes in the DNA structure. bohrium.com For instance, the interaction of a tris-chelate nickel(II) complex with 4,7-diphenyl-1,10-phenanthroline (B7770734) with calf thymus DNA resulted in a strong CD spectrum, indicating that a shift in diastereomeric inversion equilibrium occurs, leading to an excess of one of the DNA-complex diastereomers. bohrium.com
CD spectroscopy is also crucial for studying chiral recognition. The enantiopreferential binding of [Ru(phen)₃]²⁺ to DNA has been investigated using linear and circular dichroism. acs.org Furthermore, CD studies have been employed to assess whether the core heterocyclic structure of 2,9-disubstituted 1,10-phenanthroline thiosemicarbazone derivatives can induce structural changes in telomeric quadruplex DNA. mdpi.com
When studying the interaction of these compounds with proteins, CD can reveal changes in the protein's secondary structure. For example, the titration of bovine serum albumin (BSA) with an achiral platinum(II) complex of 5,6-dimethyl-1,10-phenanthroline (B1329572) showed a reduction in the α-helical content of the albumin, as monitored by the characteristic negative peaks at 208 and 222 nm. nih.gov
The table below highlights significant applications of CD spectroscopy in the study of 1,10-phenanthroline derivatives.
| Compound/Complex | Interacting Molecule | Key CD Finding | Reference |
| [Ni(DIP)₃]²⁺ (DIP = 4,7-diphenyl-1,10-phenanthroline) | Calf Thymus DNA | Development of a strong CD spectrum upon addition to the racemate solution, suggesting a shift in diastereomeric inversion equilibrium. | bohrium.com |
| 2,9-Disubstituted 1,10-phenanthroline thiosemicarbazone derivatives | Telomeric Quadruplex DNA | Used to assess if the compounds induce structural changes in the quadruplex structure. | mdpi.com |
| Platinum(II) complex of 5,6-dimethyl-1,10-phenanthroline | Bovine Serum Albumin (BSA) | Reduction in the α-helical nature of the albumin upon binding. | nih.gov |
| Chiral Bis(1,10-phenanthroline) with Tröger's Base Skeleton | DNA | Dramatic change in the CD spectrum upon titration, indicating interaction with DNA. | oup.com |
Computational and Theoretical Chemistry Studies
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It has been extensively applied to 1,10-phenanthroline (B135089) derivatives to predict a wide range of properties.
Molecular Geometry Optimization and Electronic Structure Analysis
DFT calculations are instrumental in determining the optimized molecular geometry and analyzing the electronic structure of 1,10-phenanthroline-based molecules. For instance, studies on a protonated salt of 2-amino-1,10-phenanthroline, specifically 2-amino-1,10-phenanthrolin-1-ium chloride, utilized the B3LYP method with the 6-311++G(d,p) basis set to optimize its ground state geometry. semanticscholar.org The theoretical bond lengths and angles showed good agreement with experimental X-ray diffraction data. For example, the calculated bond lengths for the protonated N2 atom (N2-C1 and N2-C12) were 1.355 Å and 1.369 Å, respectively, which are comparable to the experimental values. semanticscholar.org Similarly, the calculated C1-N2-C12 angle of 122.95° was very close to the experimental finding of 123.0(3)°. semanticscholar.org
In another study, the molecular geometry of bis-Cu(I)-phenanthroline-2-amine was optimized using DFT methods, providing a foundational understanding of its structure. acs.orgresearchgate.net Furthermore, DFT has been used to evaluate the molecular and electronic structures of self-assembled molecular complexes involving 1,10-phenanthroline and 2-aminobenzimidazoles. nih.gov These calculations revealed how protonated benzimidazole (B57391) units act as hydrogen bond donors to the phenanthroline molecules, with the entire assembly stabilized by π-π stacking interactions. nih.gov The spatial distribution of frontier molecular orbitals (HOMO and LUMO) has also been calculated for various 1,10-phenanthroline derivatives, showing a correlation between the HOMO-LUMO energy levels and the experimentally determined reduction and oxidation potentials. mdpi.comgrafiati.com
Table 1: Comparison of Experimental and Theoretical Geometric Parameters for 2-amino-1,10-phenanthrolin-1-ium chloride
| Parameter | Bond/Angle | Experimental Value (Å or °) | Theoretical Value (Å or °) |
| Bond Length | N2-C1 | 1.343(4) | 1.355 |
| Bond Length | N2-C12 | 1.381(4) | 1.369 |
| Bond Length | N3-C1 | 1.315(4) | 1.316 |
| Bond Length | N3-C12 | 1.351(4) | 1.349 |
| Bond Angle | C1-N2-C12 | 123.0(3) | 122.95 |
| Bond Angle | C1-N3-C12 | 116.4(3) | 118.25 |
Data sourced from a study using DFT/B3LYP method with 6-311++G(d,p) basis set. semanticscholar.org
Prediction of Spectroscopic Parameters (Vibrational Wavenumbers, NMR Chemical Shifts, Electronic Spectra)
Theoretical calculations are crucial for interpreting experimental spectra. For 2-amino-1,10-phenanthrolin-1-ium chloride, DFT calculations were used to predict vibrational wavenumbers. semanticscholar.org The aromatic C-H stretching modes were calculated to be in the 3056-3017 cm⁻¹ range, aligning with the experimental observations of 3295-3030 cm⁻¹. semanticscholar.org The C=C and C=N stretching vibrations were calculated at 1645 cm⁻¹ and 1601 cm⁻¹, respectively, corresponding to experimental bands at 1622 cm⁻¹ and 1589 cm⁻¹. semanticscholar.org
Gauge-including atomic orbital (GIAO) 1H and 13C NMR chemical shifts have also been calculated and compared with experimental data, showing good agreement. semanticscholar.org The electronic absorption spectrum was determined using time-dependent DFT (TD-DFT), which helped in assigning the observed electronic transitions. semanticscholar.org For instance, the band around 330 nm was attributed to intra-ligand π → π* transitions. semanticscholar.org Similar TD-DFT calculations for bis-Cu(I)-phenanthroline-2-acetamide predicted an observable shift in the metal-to-ligand charge transfer band upon mechanical pulling. acs.org
Solvent Effects in Theoretical Spectroscopic Calculations
The inclusion of solvent effects in theoretical calculations is often necessary to achieve better agreement with experimental results obtained in solution. For 2-amino-1,10-phenanthrolin-1-ium chloride, the effect of DMSO as a solvent was included in the NMR and electronic absorption spectra calculations using the default polarizable continuum model (PCM). semanticscholar.org This approach helps to account for the influence of the solvent's dielectric medium on the molecular properties. semanticscholar.org
In studies of copper(II) complexes with 1,10-phenanthroline and L-glutamine, an implicit solvation method was used to evaluate properties in water and methanol. nih.govbohrium.com These calculations showed that solvation can cause significant shifts in vibrational wavenumbers and affect the energies of frontier molecular orbitals. nih.gov The study of 1,10-phenanthroline-5,6-dione's reactivity with diazomethane (B1218177) also highlighted the profound effect of the solvent, where different products were formed in aprotic versus protic media. researchgate.net
Theoretical Prediction of Metal Ion Selectivity (e.g., Actinide Selectivity)
DFT calculations have been pivotal in predicting and understanding the selectivity of phenanthroline-based ligands for specific metal ions, particularly in the context of separating actinides from lanthanides. Theoretical studies predicted that 1,10-phenanthroline-2,9-dicarboxamide (B1246272) would be selective for the Am(III) ion. nih.gov This prediction was based on the concept of "intra-ligand synergism," where a hard donor atom (oxygen) in the presence of a soft donor (nitrogen) preferentially binds to trivalent actinides. nih.gov
Further investigations into 1,10-phenanthroline-2,9-dicarboxylic acid (PDA) and its derivatives explored their complexation with trivalent lanthanides and actinides. rsc.org The calculations showed that the presence of the softer nitrogen atoms in the phenanthroline moiety enhances the soft character of the actinide ion, leading to stronger binding with the hard oxygen donors compared to the corresponding lanthanide ion. rsc.org This enhanced selectivity is explained by Pearson's Hard-Soft-Acid-Base (HSAB) principle and frontier orbital theory. rsc.orgsmolecule.com A systematic study of four different phenanthroline-derived ligands also used DFT to compare their coordination properties and selectivity for Am(III) over Eu(III), identifying intramolecular hydrogen bonds and the size of the ligand cavity as dominant factors. rsc.org
Table 2: Factors Influencing Metal Ion Selectivity of Phenanthroline Derivatives
| Factor | Description | Theoretical Basis |
| Intra-ligand Synergism | Cooperative effect of hard (e.g., Oxygen) and soft (e.g., Nitrogen) donor atoms within the same ligand. | DFT calculations show preferential binding of hard donors to actinides in the presence of soft donors. nih.gov |
| HSAB Principle | Softer actinide ions are influenced by the soft nitrogen donors in the phenanthroline ring, leading to stronger interactions with hard oxygen donors. | Detailed analysis within the framework of the HSAB principle. rsc.org |
| Ligand Preorganization | The rigidity and pre-organized nature of the ligand cavity can enhance selectivity for metal ions of a specific size. | Molecular mechanics and DFT calculations on tetradentate polypyridyl ligands. researchgate.net |
| Ligand Hardness | The calculated hardness of a ligand can help determine its selectivity towards actinides versus lanthanides. | DFT calculations yielded a hardness order for different phenanthroline-derived ligands. rsc.org |
Quantum Chemical Topology Methods
Quantum Chemical Topology methods analyze the scalar fields derived from quantum mechanics to provide insights into chemical bonding and non-covalent interactions.
Non-Covalent Interaction (NCI) Plot Index Analysis
The Non-Covalent Interaction (NCI) plot index is a computational tool used to visualize and characterize weak, non-covalent interactions in molecular systems. dicames.online This method is based on the electron density and its derivatives. NCI plot analysis of metal-organic compounds involving 1,10-phenanthroline has been used to study the supramolecular assemblies. preprints.orgmdpi.com The NCI isosurfaces can distinguish between attractive interactions, like hydrogen bonds and van der Waals forces (visualized as green or blue surfaces), and repulsive steric clashes (red surfaces). dicames.online
In a study of a manganese(II) compound with 1,10-phenanthroline, NCI plot analysis was used in conjunction with Quantum Theory of Atoms in Molecules (QTAIM) to investigate the enclathration of a guest dimer within a host cavity formed by the metal complexes. preprints.org Similarly, for copper(II) coordination compounds, NCI plots helped to establish the role of anion–π/π–π/anion–π assemblies and unconventional Cl···Cl interactions in stabilizing the crystal structure. mdpi.com This type of analysis is crucial for understanding the forces that govern crystal packing and the formation of supramolecular architectures. acs.orgub.edu
Quantum Theory of Atoms in Molecules (QTAIM) Analysis
The Quantum Theory of Atoms in Molecules (QTAIM) is a powerful method for analyzing electron density to define atomic properties, chemical bonds, and molecular structure. While specific, comprehensive QTAIM studies focused solely on 1,10-phenanthrolin-2-amine are not extensively detailed in available research, analyses of related phenanthroline derivatives provide a strong indication of the expected findings.
QTAIM analysis on phenanthroline-based ligands reveals the nature of covalent and non-covalent interactions within the molecule and with its binding partners. researchgate.netrsc.org For instance, in studies of phenanthroline derivatives complexed with metal ions, QTAIM has been used to validate the presence of weak covalent interactions between the nitrogen donor atoms of the phenanthroline core and the metal center. rsc.org The analysis focuses on bond critical points (BCPs) in the electron density. The properties at these points, such as the electron density (ρ) and its Laplacian (∇²ρ), characterize the bond type. For related N-heterocyclic compounds, the Laplacian of electron density at BCPs confirms strong covalent character in the C-C and C-N bonds of the aromatic rings.
In the context of intermolecular interactions, such as those with biological receptors, QTAIM can elucidate the contributions of hydrogen bonds and van der Waals forces. mdpi.com For methylated phenanthroline derivatives interacting with DNA, QTAIM analysis has been instrumental in describing the interactions between the methyl groups and the DNA base pairs at a fundamental level. mdpi.comrsc.org This approach allows for the exploration of the geometry and electronic structure through non-covalent interaction indices. rsc.org A similar analysis for this compound would be expected to characterize the hydrogen-bonding capabilities of the 2-amino group and the nature of the bonds within the rigid phenanthroline framework.
Molecular Electrostatic Potential (MEP) Surface Analysis for Synergistic Effects
Molecular Electrostatic Potential (MEP) surface analysis is a valuable computational tool for identifying the electron-rich and electron-poor regions of a molecule, thereby predicting its reactivity and intermolecular interaction sites.
In a computational study of novel imine derivatives of amino-1,10-phenanthroline, MEP analysis was employed to identify the most reactive sites within the molecules. The MEP surfaces indicated that the nitrogen atoms of the phenanthroline ring are key sites for potential interactions. These nitrogen-rich areas are susceptible to electrophilic attack and are crucial for coordinating with metal ions or forming hydrogen bonds with biological targets.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations are pivotal in understanding how ligands like this compound derivatives interact with biological macromolecules, such as enzymes or DNA. These techniques provide a dynamic picture of the binding process and the stability of the resulting complex.
Ligand-Protein Docking Studies
Ligand-protein docking is a computational technique used to predict the preferred orientation and binding affinity of a ligand when it forms a complex with a protein. This method was applied in a study of N-aryl-1,10-phenanthroline-2-amines as potential inhibitors of the Trypanosoma cruzi GP63 metalloprotease (TcGP63), an important enzyme in Chagas disease. researchgate.net
The study performed consensus docking simulations which revealed that N-(R-phenyl) derivatives of this compound showed higher fitness scores compared to N-naphthyl derivatives. Specifically, para-substituted derivatives were identified as having the most favorable poses within the enzyme's active site. The primary interactions observed included coordination with the essential Zn(II) cofactor and the formation of hydrogen bonds with key catalytic residues like Glu221 and His224.
Table 1: Molecular Docking Fitness Scores for N-phenyl-1,10-phenanthroline-2-amine Derivatives with TcGP63
| Compound | R-substituent | Fitness Score (Arbitrary Units) | Key Interactions Predicted |
|---|---|---|---|
| Phen4 | p-CH₃ | High | Coordination with Zn(II), H-bonding with Glu221 |
| Phen7 | p-OCH₃ | Higher | Coordination with Zn(II), H-bonding with Glu221, pi-alkyl interactions |
| Phen10 | p-CN | High | Coordination with Zn(II), H-bonding with Glu221 |
| Phen14 | p-F | High | Coordination with Zn(II), H-bonding with Glu221, pi-alkyl interactions |
| Phen17 | p-Cl | High | Coordination with Zn(II), H-bonding with Glu221, pi-alkyl interactions |
| Phen18 | p-Br | High | Coordination with Zn(II), H-bonding with Glu221, pi-alkyl interactions |
Note: This table is a representation of findings described in the source material. Fitness scores are relative and used for ranking.
Molecular Dynamics Simulations for Interaction Stability (e.g., RMSD, RMSF Analysis)
Following docking, molecular dynamics (MD) simulations are performed to assess the stability of the predicted ligand-protein complexes over time. In the study of N-aryl-1,10-phenanthroline-2-amines and the TcGP63 enzyme, aqueous MD simulations were run for the top-ranking compounds.
The stability of these interactions was confirmed through the analysis of Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF). RMSD measures the average deviation of the protein backbone atoms from their initial position, with stable values indicating a stable complex. RMSF analysis identifies the flexibility of individual amino acid residues, showing which parts of the protein are most affected by ligand binding. The simulations showed persistent interactions within the TcGP63 active site, particularly for compounds with electron-withdrawing substituents, such as p-OCH₃ (Phen7) and p-CN (Phen10). These derivatives maintained stable hydrogen bonds between their 2-amino group and the catalytic Glu221 residue of the enzyme.
Table 2: Stability Analysis from Molecular Dynamics Simulations
| Compound | Key Feature | RMSD of Protein | RMSF of Active Site Residues | Interaction Stability |
|---|---|---|---|---|
| Phen7 (p-OCH₃) | Electron-withdrawing group (by induction) | Stable | Low fluctuation | High, persistent H-bonding |
| Phen10 (p-CN) | Electron-withdrawing group (by induction) | Stable | Low fluctuation | High, persistent H-bonding |
Note: This table summarizes the stability trends observed in the MD simulations.
Binding Free Energy Calculations (e.g., Linear Interaction Energy (LIE) Approach)
To quantify the strength of the ligand-protein interactions observed in MD simulations, binding free energy calculations are performed. The Linear Interaction Energy (LIE) method is one such approach used to estimate the binding affinity.
For the N-aryl-1,10-phenanthroline-2-amine derivatives, LIE calculations corroborated the favorable interactions seen in the simulations, highlighting Phen7 (p-OCH₃) and Phen10 (p-CN) as the most promising inhibitors. The total binding free energy (ΔG_total) for these compounds ranged from -1.13 to -10 kcal/mol across the series. The analysis can be further broken down to identify the contribution of individual residues to the binding energy. For Phen7, the most significant energetic contributions came from van der Waals interactions between the 1,10-phenanthroline ring and residues Tyr179 and Ile303. These favorable interactions supported the persistent hydrogen bond with the critical Glu221 residue.
Table 3: Binding Free Energy Contributions for Phen7
| Interacting Residue | Interaction Type | Energetic Contribution (ΔG_total) |
|---|---|---|
| Tyr179 | van der Waals | -11.1 kcal/mol |
| Ile303 | van der Waals | -7.13 kcal/mol |
| Glu221 | Hydrogen Bond | Favorable (supported by vdW interactions) |
Note: Data represents specific residue contributions to the binding of Phen7 as reported in the study.
Research Applications and Functional Materials Derived from 1,10 Phenanthrolin 2 Amine
Catalysis and Organometallic Transformations
The unique chelating ability of the 1,10-phenanthroline (B135089) framework, combined with the reactive potential of the 2-amino group, makes these compounds highly effective ligands in a variety of catalytic and organometallic transformations.
Application in Azide-Alkyne Cycloaddition
Macrocyclic compounds derived from 1,10-phenanthroline have demonstrated efficacy as ligands in catalytic systems for azide-alkyne cycloaddition reactions. mdpi.com This reaction, a cornerstone of click chemistry, is widely used for the synthesis of triazoles, which have broad applications in pharmaceuticals and materials science. The phenanthroline-based macrocycles act as efficient ligands that facilitate the catalytic cycle, highlighting the importance of the phenanthroline scaffold in designing effective catalysts for this transformation. mdpi.com
Decarboxylation Catalysis
Phenanthroline derivatives have been successfully employed as catalysts in decarboxylation reactions. mdpi.com For instance, they have been used as catalysts for the decarboxylation of 2-cyano-2-phenylpropanoic acid. mdpi.com Copper(I) complexes with 1,10-phenanthroline as a ligand have been shown to catalyze the vinylic decarboxylation of dicarboxylic acids. nih.gov The mechanism is believed to involve the formation of a Cu(I) carboxylate salt, followed by insertion into a C-C bond to release carbon dioxide. nih.gov This methodology has been optimized to use inexpensive copper(I) oxide with 1,10-phenanthroline, providing an efficient and cost-effective catalytic system. nih.govafinitica.com Furthermore, an effective protocol utilizing a catalyst generated in situ from copper(I) oxide and 1,10-phenanthroline allows for the smooth protodecarboxylation of various aromatic carboxylic acids under microwave irradiation. organic-chemistry.org
Aerobic Oxidation Reactions Using Phenanthroline-Dione Catalysts
1,10-Phenanthroline-5,6-dione (B1662461) (phd), a derivative of 1,10-phenanthroline, has emerged as a potent ligand and catalyst in aerobic oxidation reactions. nsf.govnih.govresearchgate.net It can be synthesized through the oxidation of 1,10-phenanthroline. wikipedia.orgchemicalbook.comgoogle.com In a novel application, a Palladium(II) catalyst system using phd as an ancillary ligand enables the aerobic oxidative homocoupling of heterocycles like 2-bromothiophenes. nsf.govnih.govresearchgate.net This was the first reported use of phd to support Pd-catalyzed aerobic oxidation. nih.gov The reaction also benefits from a Cu(OAc)₂ co-catalyst, which promotes the C-C coupling step. nih.gov
Furthermore, copper(II) complexes incorporating phenanthroline ligands can catalyze the aerobic oxidation of 1,10-phenanthroline itself to produce phenanthroline-dione at room temperature. rsc.org Bio-inspired cerium(III) catalysts bearing the 1,10-phenanthroline-5,6-dione ligand have also been developed as efficient models of the pyrroloquinoline quinone (PQQ) cofactor. acs.org These complexes are effective in the catalytic oxidation of various alcohols to their corresponding aldehydes and ketones using air as the oxidant, without the need for co-catalysts or harsh conditions. acs.org
Bifunctional Catalysts for Cyclic Carbonate Synthesis from CO2 and Epoxides
The chemical fixation of carbon dioxide into valuable chemicals is a critical area of sustainable chemistry. Bifunctional catalysts based on 2-amino-1,10-phenanthroline-containing podands have been developed for the synthesis of cyclic carbonates from CO₂ and epoxides under mild conditions. researchgate.netacs.org These catalysts, often in conjunction with a nucleophilic co-catalyst like NaBr or various ammonium (B1175870) salts, facilitate the cycloaddition of CO₂ to a range of terminal epoxides, leading to high yields of the corresponding cyclic carbonates. researchgate.netbeilstein-journals.org
The design of these catalysts often involves a Lewis acidic metal center and a hydrogen-bond donor or a nucleophilic group within the same molecule. beilstein-journals.orgrsc.orgnih.gov This bifunctional nature allows for the simultaneous activation of the epoxide by the Lewis acid and the ring-opening by the nucleophile, leading to an efficient catalytic cycle. beilstein-journals.org Research has shown that a series of terminal epoxides can be converted into the desired cyclic carbonates with good yields, and the catalyst can often be recovered and reused multiple times without a significant loss of activity. researchgate.net
Table 1: Examples of Bifunctional Catalysts for Cyclic Carbonate Synthesis
| Catalyst System | Epoxide Substrate | CO2 Pressure | Temperature | Yield | Reference |
| 2-amino-1,10-phenanthroline podand/KI/HBr | Epichlorohydrin | - | Mild | 95.1% | researchgate.net |
| ZrO₂/TiO₂/Amine/Br functionalized polymer | Styrene Oxide | - | - | 100% | rsc.org |
| Aluminium-salen with trialkylammonium groups | Terminal Epoxides | 1-10 bar | 25-35 °C | High | beilstein-journals.org |
| Phosphonium salts with alcohol moiety | 1,2-Butylene Oxide | - | 45 °C | Up to 99% | nih.gov |
Photocatalysis in Coupling Reactions
Complexes of iridium(III) and ruthenium(II) containing 1,10-phenanthroline and its derivatives are extensively studied for their photocatalytic properties. nih.govrsc.orgresearchgate.netacs.org The stability of the reduced intermediate of iridium(III) complexes with 1,10-phenanthroline derivatives after photoinitiated electron transfer contributes to their effectiveness in photoredox catalysis. researchgate.netacs.org
Iridium and rhodium complexes with a 2-(hydroxy-1-naphtyl)imidazo-[4,5-f] nsf.govresearchgate.netphenanthroline ligand have been synthesized and shown to have photocatalytic activity in the photo-oxidation of glutathione (B108866) and various amino acids. nih.gov Similarly, ruthenium(II) complexes with S,S'-extended phenanthroline ligands have been used as photosensitizers for visible-light photocatalytic water reduction to produce dihydrogen. rsc.org
Dinuclear ruthenium(II) complexes with bridging bis(pyridine-2-yl)amino-1,10-phenanthroline ligands have been investigated for photocatalyzed coupling reactions. researchgate.net These complexes, which absorb visible light efficiently, have been used as photoactivated precatalysts in Cu-free Sonogashira coupling reactions. rsc.orgchemrxiv.org Furthermore, photoredox-catalyzed phosphonylation of bromo-substituted 1,10-phenanthrolines has been achieved under mild conditions using organic dyes like Eosin Y as the photocatalyst. mdpi.com
Table 2: Examples of Phenanthroline-Based Photocatalysts
| Metal Complex | Ligand | Reaction Type | Key Finding | Reference |
| Iridium(III) | 2-(hydroxy-1-naphtyl)imidazo-[4,5-f] nsf.govresearchgate.netphenanthroline | Photo-oxidation of GSH, amino acids | Demonstrates photocatalytic activity | nih.gov |
| Ruthenium(II) | S,S′-extended phenanthroline | Water reduction | Acts as a photosensitizer for H₂ evolution | rsc.org |
| Dinuclear Ru(II)-Pd(II) | bis(pyridin-2-yl)amino-1,10-phenanthroline | Cu-free Sonogashira coupling | Acts as a photoactivated precatalyst | rsc.orgchemrxiv.org |
| - | Bromo-substituted 1,10-phenanthrolines | Phosphonylation | Achieved with an organic photocatalyst | mdpi.com |
Palladium-Catalyzed Direct Arylation of Heteroarenes
Palladium complexes bearing 1,10-phenanthroline ligands are effective catalysts for the direct C-H arylation of heteroarenes. rsc.org This method provides an atom-economical route to biaryl compounds, which are important structural motifs in many functional materials and pharmaceuticals. mdpi.com Cationic palladium complexes with 1,10-phenanthroline can selectively produce mono-, di-, or tri-arylated products from heteroarenes and aryl iodides. rsc.org
The use of specific phenanthroline ligands can significantly accelerate the reaction rate. For example, 2-hydroxy-1,10-phenanthroline has been shown to have a significant accelerating effect in the palladium-catalyzed oxidative Heck reaction of arenes compared to the parent 1,10-phenanthroline. nih.govacs.org The design of the ligand is crucial, as bidentate ligands like 1,10-phenanthroline can sometimes inhibit Pd-catalyzed aerobic oxidation reactions, while certain derivatives promote catalysis. nih.gov The development of palladium pincer complexes has further improved the efficiency and reaction conditions for direct arylation. mdpi.com
Chiral Catalysts for Enantioselective Hydrolysis of Esters
Derivatives of 1,10-phenanthroline are instrumental in the synthesis of chiral ligands whose metal complexes can catalyze hydrolytic reactions with high enantioselectivity. By attaching chiral auxiliaries, such as (S)-2-pyrrolidinemethanol or ephedrine, to the 2-position of the phenanthroline core, researchers have created catalysts that mimic the function of hydrolytic enzymes. wur.nlresearchgate.net
These chiral ligands form complexes with various metal ions, including Zn²⁺, Co²⁺, Cu²⁺, Ni²⁺, and Cd²⁺, which then act as the catalytic centers. researchgate.net The activity of these complexes has been extensively studied in the hydrolysis of p-nitrophenyl esters of N-protected amino acids. wur.nl The choice of metal ion, the specific structure of the chiral ligand, and the reaction environment (e.g., aqueous solution vs. micellar aggregates) all significantly influence the rate and stereoselectivity of the hydrolysis. wur.nlresearchgate.net
For instance, a cobalt(II) complex with a chiral 1,10-phenanthroline ligand solubilized in Brij 35 micelles demonstrated remarkable enantioselectivity in the hydrolysis of p-nitrophenyl N-dodecanoyl-D(L)-phenylalaninate. researchgate.net This system showed a strong preference for the D-enantiomer, highlighting the potential of these catalysts in kinetic resolutions. researchgate.net The environment plays a crucial role; an inversion of enantioselectivity was observed for a zinc(II) complex when the cosurfactant was switched from Brij 35 to CTABr. researchgate.net
| Catalyst System | Substrate | Environment | Enantioselectivity (k(D)a,obs / k(L)a,obs) | Source |
|---|---|---|---|---|
| 1-Co²⁺ Complex | p-nitrophenyl N-dodecanoyl-D(L)-phenylalaninate | Brij 35 micelles | 15.3 | researchgate.net |
| 1-Zn²⁺ Complex | p-nitrophenyl N-dodecanoyl-D(L)-phenylalaninate | Brij 35 (cosurfactant) | 2.4 | researchgate.net |
| 1-Zn²⁺ Complex | p-nitrophenyl N-dodecanoyl-D(L)-phenylalaninate | CTABr (cosurfactant) | 0.54 | researchgate.net |
Separation Science and Extraction Technologies
The unique coordination properties of the 1,10-phenanthroline nucleus, combining "soft" nitrogen donors with "hard" oxygen donors from amide or carbonyl substituents, make its derivatives highly effective in the selective separation of f-block elements. rsc.org
A significant challenge in the reprocessing of spent nuclear fuel is the separation of trivalent minor actinides (An(III)), such as Americium(III), from chemically similar lanthanides (Ln(III)), such as Europium(III). researchgate.netrsc.org Ligands derived from 1,10-phenanthroline, particularly 2,9-dicarboxamides and related structures, have shown exceptional performance in this application. rsc.orgrsc.org
The combination of soft heterocyclic nitrogen atoms and hard carbonyl oxygen atoms in a tetradentate (ONNO) arrangement leads to remarkable selectivities. rsc.org Theoretical studies using Density Functional Theory (DFT) suggest that the preference for Am(III) over Eu(III) stems from a higher degree of covalency in the Am-N bonds compared to the Eu-N bonds. researchgate.net
The extraction efficiency and selectivity can be fine-tuned by modifying the ligand structure. For example, introducing chlorine atoms at the 4 and 7 positions of the phenanthroline core reduces the ligand's basicity, making it more effective in highly acidic solutions. rsc.org The nature of the amide substituents also plays a critical role. Completely preorganized bis-lactam-1,10-phenanthroline (BLPhen) ligands have demonstrated superior stability and extraction capability, achieving some of the highest separation factors reported. rsc.org
| Ligand Type | Conditions | Separation Factor (SFAm/Eu) | Source |
|---|---|---|---|
| 24-Membered Macrocyclic 1,10-Phenanthroline-2,9-diamide | Alkaline-carbonate media | up to 40 | mdpi.comnih.gov |
| 4,7-dichloro-1,10-phenanthroline-2,9-dicarboxamide (pyrrolidine derivative) | 3 M HNO₃ | ≈ 12 | rsc.org |
| Completely preorganized bis-lactam-1,10-phenanthroline (BLPhen) | Acidic media | up to 68 | rsc.org |
Macrocyclic compounds based on the 1,10-phenanthroline framework are promising ligands for the isolation of long-lived alpha-emitting radionuclides from spent nuclear fuel (SNF) reprocessing solutions. mdpi.com The pre-organized structure of a macrocycle enhances its binding affinity and selectivity for target metal ions.
Researchers have synthesized 24-membered macrocycles by reacting acyl chlorides of 1,10-phenanthroline-2,9-dicarboxylic acids with diamines like piperazine. mdpi.comnih.gov These macrocyclic ligands have proven effective in the selective extraction of Am(III) from alkaline-carbonate media, even in the presence of Eu(III). mdpi.comnih.gov Their extraction efficiency has been shown to be superior to that of calixarene-type extractants under similar conditions. mdpi.com Spectroscopic studies have revealed that these macrocycles can form complexes with varied stoichiometries, including a 1:2 ligand-to-metal ratio with Eu(III), indicating versatile coordination behavior. mdpi.comnih.gov
Selective Solvent Extraction of f-Elements (e.g., Am(III)/Eu(III))
Molecular Recognition and Sensing
The rigid, planar structure and strong chelating ability of the 1,10-phenanthroline unit make it an excellent platform for building fluorescent chemosensors. mdpi.comresearchgate.net By attaching specific recognition units and fluorophores, sensors can be designed for the selective detection of various metal ions and anions.
Magnesium (Mg(II)): A podand-type sensor incorporating two imidazo[4,5-f]-1,10-phenanthroline groups has been developed for the selective detection of Mg(II) ions. acs.org This sensor exhibits specific fluorescence quenching upon binding with Mg(II), a response that is not observed with other alkali or alkaline earth metal cations. acs.org The selective interaction allows for a "naked-eye" distinguishable response, demonstrating its high specificity. acs.org
Iron (Fe(II)): The 1,10-phenanthroline core is famously used in the colorimetric determination of Fe(II). This inherent affinity can be harnessed to create fluorescent sensors. researchgate.net The general principle involves linking the phenanthroline unit to a fluorophore. In the absence of Fe(II), the sensor fluoresces. Upon the addition of Fe(II), the ion coordinates with the phenanthroline nitrogen atoms, leading to a change in the electronic properties of the system. This can result in either fluorescence quenching (turn-off) or enhancement (turn-on) through mechanisms like photoinduced electron transfer (PET). nih.gov For example, a naphthalene-based sensor showed significant fluorescence enhancement specifically for Fe(II), forming a 1:2 ligand-to-metal complex. nih.gov
| Target Ion | Sensor Principle | Observed Response | Source |
|---|---|---|---|
| Mg(II) | Podand with imidazo[4,5-f]-1,10-phenanthroline units | Selective fluorescence quenching | acs.org |
| Fe(II) | Coordination with phenanthroline core modulating fluorescence | Fluorescence enhancement (turn-on) | researchgate.netnih.gov |
Derivatives of 1,10-phenanthroline have been successfully employed as ionophores in the fabrication of ion-selective electrodes (ISEs) for the potentiometric determination of nitrate (B79036) (NO₃⁻) ions. chim.itrsc.orgnih.gov These sensors are crucial for environmental monitoring of water and soil quality. rsc.org
The operating principle involves a metal-phenanthroline complex embedded in a polymer membrane. chim.itnih.gov This complex acts as a carrier, selectively binding nitrate ions and facilitating their transport across the membrane, which generates a measurable potential difference. For instance, an iron complex of 5-amino-1,10-phenanthroline, [Fe(aphen)₃]²⁺, has been used to create a nitrate-selective sensor. chim.it The readily oxidizable amino group and the metal-coordinating site of the phenanthroline are key to its function. chim.it
Similarly, cobalt(II) complexes with substituted phenanthrolines, such as 4,7-diphenyl-1,10-phenanthroline (B7770734), have been used as highly effective ionophores in solid-contact ISEs for nitrate detection. rsc.orgnih.gov These electrodes exhibit excellent performance characteristics, including a wide linear response range and a low limit of detection, making them suitable for real-world applications. rsc.org
Porphyrin-Phenanthroline Hybrids as Fluorescent Sensors
The integration of the 1,10-phenanthroline moiety into porphyrin-based structures has led to the creation of innovative fluorescent sensors with high selectivity for specific metal ions. Porphyrins are well-suited for sensor development due to their inherent far-red fluorescence and their capacity to bind ions. thieme-connect.com However, their natural affinity is predominantly for anions. thieme-connect.com To overcome this limitation, researchers have synthesized hybrid macrocycles that incorporate a 1,10-phenanthroline unit within a porphyrin-related framework. thieme-connect.com
One notable example is a 1,10-phenanthroline-phenyldipyrromethane hybrid macrocycle, which has demonstrated effective binding of magnesium cations (Mg²⁺). thieme-connect.com This is particularly significant as the selective detection of Mg²⁺ in the presence of other biologically abundant cations like sodium (Na⁺), potassium (K⁺), and calcium (Ca²⁺) is crucial for understanding various biological processes. thieme-connect.com Upon binding with Mg²⁺, this hybrid sensor exhibits a notable 16-fold enhancement in fluorescence emission intensity and a red shift in its emission spectrum. thieme-connect.com Importantly, this sensor shows very weak binding to Ca²⁺ and virtually no interaction with Na⁺ or K⁺, highlighting its high selectivity. thieme-connect.com The ability of this sensor to function in aqueous environments further underscores its potential for applications in biological systems. thieme-connect.com
The design of such hybrid molecules leverages the distinct properties of both the porphyrin and phenanthroline components. The porphyrin serves as a sensitive fluorophore, while the embedded phenanthroline unit provides a specific binding site for the target metal ion. thieme-connect.com The development of these materials opens avenues for creating a new class of sensors for a variety of metal ions, with tunable selectivity and sensitivity. acs.orgmdpi.com
Biomolecular Interaction Studies (excluding clinical trials)
DNA Binding and G-Quadruplex Stabilization
Derivatives of 1,10-phenanthroline have been extensively investigated for their ability to interact with DNA, particularly with non-canonical structures like G-quadruplexes (G4). mdpi.comresearchgate.netnih.gov G-quadruplexes are four-stranded structures found in guanine-rich regions of DNA, such as telomeres and gene promoter regions. ntu.edu.sg The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase, which is overactive in a majority of cancers, making G4 ligands promising candidates for anticancer drug development. researchgate.netmdpi.com
Several studies have synthesized and evaluated 1,10-phenanthroline derivatives for their G4-stabilizing capabilities. For instance, 2,9-disubstituted-1,10-phenanthroline derivatives have shown significant potential as selective G-quadruplex binders. researchgate.netnih.gov In one study, fifteen new 1,10-phenanthrolines with heterocyclic substituents at the 2 and 9 positions were synthesized. nih.gov Circular dichroism (CD) and thermal denaturation experiments confirmed the ability of the most active compounds to bind and stabilize G4-DNA. nih.gov Notably, derivatives bearing two pyridin-3-yl residues demonstrated excellent selective G-quadruplex binding and promising anticancer activity. nih.gov Another series of 2,9-disubstituted 1,10-phenanthrolines also showed inhibitory activity in various cancer cell lines, which was attributed to their ability to stabilize telomeric G4 structures. researchgate.net
Furthermore, 1,10-phenanthroline derivatives incorporating thiosemicarbazones have been shown to bind and stabilize telomeric G4 DNA more effectively than double-stranded DNA (dsDNA). mdpi.com FRET-based DNA melting assays revealed that these compounds induced a significant increase in the melting temperature (Tₘ) of telomeric G4 sequences in a dose-dependent manner, while having a negligible effect on dsDNA. mdpi.com This preferential binding and stabilization of G-quadruplex structures highlight the potential of these compounds as selective G4 ligands. mdpi.com
| Derivative Type | Target DNA Structure | Key Findings | Techniques Used |
| 2,9-disubstituted-1,10-phenanthrolines with heterocyclic amides | G-quadruplex DNA | Selective binding and stabilization, promising anticancer activity. nih.gov | Circular Dichroism, Thermal Denaturation, Molecular Docking nih.gov |
| 2,9-disubstituted-1,10-phenanthrolines | Telomeric G-quadruplex | Inhibitory activity in cancer cell lines, stabilization of telomeric G4. researchgate.net | CD Melting researchgate.net |
| 1,10-phenanthroline-thiosemicarbazone derivatives | Telomeric G-quadruplex | Preferential stabilization of G4 over dsDNA. mdpi.com | FRET-based DNA Melting, Circular Dichroism, Equilibrium Dialysis mdpi.com |
DNA Intercalation and Enzyme Inhibition Research
The planar structure of the 1,10-phenanthroline ring system makes it an excellent candidate for DNA intercalation, a process where a molecule inserts itself between the base pairs of the DNA double helix. mdpi.comtandfonline.com This interaction can disrupt DNA replication and transcription, leading to cytotoxic effects, which is a strategy explored in cancer therapy. mdpi.comnih.gov While molecular 1,10-phenanthroline itself has a strong intercalation ability, its toxicity due to the chelation of metal ions in essential metalloenzymes has limited its direct medicinal use. tandfonline.comtandfonline.com
To circumvent this toxicity while retaining the desirable DNA binding properties, researchers have focused on creating derivatives and metal complexes. tandfonline.comtandfonline.com Coordination with transition metals can block the nitrogen atoms responsible for enzyme inhibition, allowing the phenanthroline moiety to interact with DNA. tandfonline.com Copper complexes of phenanthroline derivatives, for example, have been designed to synergize DNA binding with the catalytic generation of reactive oxygen species (ROS), enhancing their potential as chemotherapeutic agents. nih.gov One such complex, [Cu(2CP-Bz-SMe)]²⁺, demonstrated superior DNA binding affinity compared to other copper-complex intercalators and effectively degraded DNA through the in situ generation of hydroxyl radicals. nih.gov
Research has also explored modifying the 1,10-phenanthroline structure to enhance its interaction with DNA and inhibit enzymes involved in DNA replication. nih.gov The goal is to fine-tune the structural and chemical properties of these compounds to improve their binding affinity and specificity for DNA, thereby increasing their efficacy as potential therapeutic agents. mdpi.comnih.gov
Mechanisms of DNA Oxidation and Cleavage by Copper-Phenanthroline Conjugates
Copper-phenanthroline complexes are widely utilized as chemical nucleases to study nucleic acid structure and interactions due to their ability to oxidatively damage and cleave DNA. nih.govacs.org The mechanism of this cleavage has been a subject of extensive research. The general consensus is that these complexes, in the presence of a reductant and oxygen, generate reactive oxygen species (ROS) that attack the deoxyribose sugar of the DNA backbone. nih.govfrontiersin.org
Studies have shown that the primary site of attack is the C1'-position of the deoxyribose, which is accessible from the DNA minor groove. acs.orgnih.gov This C1'-oxidation leads to the formation of an alkali-labile lesion, 2-deoxyribonolactone, which can subsequently lead to direct strand scission through β-elimination. nih.govacs.org In addition to C1'-oxidation, attacks at the C4' and C5' positions of the deoxyribose have also been observed, further confirming that the interaction occurs within the minor groove. nih.gov
The nature of the oxidizing species is believed to be a copper-bound oxidant, such as a metal-hydroxo or a Cu⁺-OOH species, with the potential involvement of free hydroxyl radicals (•OH). frontiersin.org The specific mechanism and the efficiency of DNA cleavage can be influenced by the structure of the phenanthroline ligand and the nature of the reductant used. nih.govnih.gov For example, conjugating the copper-phenanthroline moiety to a DNA minor groove binder can enhance the sequence selectivity of the cleavage. nih.gov
| Complex Type | Primary Oxidation Site | Cleavage Mechanism | Key Findings |
| Copper-phenanthroline conjugates of distamycin | C1' of deoxyribose nih.govnih.gov | β-elimination of 2-deoxyribonolactone nih.govacs.org | DNA cleavage is faster than the initial oxidation step. nih.gov |
| [Cu(DPQ)(phen)]²⁺, [Cu(DPPZ)(phen)]²⁺ | Minor groove | Hydrogen peroxide produced metal-hydroxo or free hydroxyl radicals. frontiersin.org | Oxidative damage inhibits DNA replication, particularly in A-T rich regions. frontiersin.org |
Investigation of Potential Enzyme Inhibition (e.g., T. cruzi GP63 Zinc-Metalloprotease, Rpn11 Deubiquitination Enzyme)
The metal-chelating properties of the 1,10-phenanthroline scaffold have made its derivatives subjects of investigation as inhibitors of various metalloenzymes.
Trypanosoma cruzi GP63 Zinc-Metalloprotease: Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, presents a significant health challenge. The parasite's surface metalloprotease, GP63, plays a critical role in host cell adhesion and invasion, making it an attractive drug target. researchgate.netnih.gov Based on the known trypanocidal activity of N-aryl-1,10-phenanthroline-2-amines, in silico studies using molecular docking and molecular dynamics simulations have explored the potential of these compounds as inhibitors of T. cruzi GP63. researchgate.netnih.govresearcher.life These computational studies have identified potential binding modes and interactions between the phenanthroline derivatives and the active site of the enzyme, suggesting that these compounds could act as putative inhibitors. researchgate.net Some derivatives have shown effective trypanocidal activity against various forms of the parasite at low micromolar concentrations without significant toxicity to mammalian cells. researchgate.net
Rpn11 Deubiquitination Enzyme: The 26S proteasome is essential for protein degradation, and its inhibition is a validated strategy in cancer therapy. nih.gov Rpn11 is a zinc-dependent metalloisopeptidase subunit of the proteasome that removes ubiquitin from proteins targeted for degradation. nih.govresearchgate.net Inhibition of Rpn11 represents an alternative approach to proteasome inhibition. 1,10-Phenanthroline, as a zinc chelator, has been reported to inhibit the activity of purified Rpn11. nih.govmolbiolcell.org It is thought to act by chelating the zinc ion in the active site of the metalloenzyme. nih.gov Pharmacological inhibition of Rpn11 with O-phenanthroline has been shown to block proteasome function, induce apoptosis in multiple myeloma cells, and overcome resistance to other proteasome inhibitors. researchgate.net
Research on Antioxidant Activity of Ligands and Metal Complexes
The antioxidant properties of 1,10-phenanthroline derivatives and their metal complexes have been a growing area of interest. researchgate.netmdpi.comnih.gov Oxidative stress, caused by an imbalance of reactive oxygen species (ROS), is implicated in numerous diseases. nih.gov Compounds that can scavenge these radicals have therapeutic potential.
Studies have evaluated the antioxidant capacity of 1,10-phenanthroline, its amino-substituted derivatives, and their corresponding metal complexes using various assays like the Oxygen Radical Absorbance Capacity (ORAC) and Hydroxyl Radical Averting Capacity (HORAC) methods. researchgate.net Research has shown that palladium (Pd) complexes of 5-amino-1,10-phenanthroline exhibit significant antioxidant activity, which is attributed to the presence of the amino group. researchgate.net For instance, the Pd(II)-5-NH₂-phen complex showed greater activity in inhibiting peroxyl radicals compared to the complex with unsubstituted phenanthroline. researchgate.net
Similarly, copper(II) complexes incorporating phenanthroline-based ligands have also demonstrated potent radical scavenging activity. nih.gov A complex containing lidocaine (B1675312) and an ibuprofen (B1674241) amide-phenanthroline ligand showed strong antioxidant effects against DPPH and ABTS radicals. nih.gov The enhanced antioxidant activity of these metal complexes is often related to the coordination of the antioxidant ligands to the metal center, which can alter the redox potential of the ligand. nih.gov
| Compound | Antioxidant Assay | Key Finding |
| Pd(5-NH₂-phen)₂(NO₃)₂ | HORAC, ORAC | Best antioxidant activity among tested phenanthroline ligands and complexes due to the amino group. researchgate.net |
| 5-amino-1,10-phenanthroline | HORAC, ORAC | Shows antioxidant activity, but less than its Pd complex. researchgate.net |
| Cu(LC)(Ibu-phen)(H₂O)₂₂ | DPPH, ABTS | Potent radical scavenging activity, stronger than the free ligands. nih.gov |
| Oxovanadium(IV) and dioxovanadium(V) dipicolinate complexes with 1,10-phenanthroline | NBT (superoxide anion) | High reactivity with superoxide (B77818) anion; activity increases with the basicity of the auxiliary ligand. nih.gov |
Structure Function Relationships and Design Principles
Correlation Between Ligand Architecture and Coordination Properties
Impact of Substituent Position and Type on Metal Ion Selectivity and Affinity
The introduction of substituents onto the 1,10-phenanthroline (B135089) framework significantly influences its metal ion binding preferences. The placement of substituents at the 2 and 9 positions, adjacent to the nitrogen donor atoms, can create steric hindrance that favors the coordination of certain metal ions over others. For instance, bulky substituents at these positions can inhibit the formation of octahedral complexes, which are common for many metal ions, while promoting tetrahedral or trigonal geometries. wikipedia.org This steric effect is a key principle in designing ligands with high selectivity for specific metal ions. For example, 2,9-dimethyl-substituted phenanthrolines are well-known for their preference for copper(I) due to the tetrahedral coordination geometry favored by this ion. nih.gov
The electronic nature of the substituents also plays a critical role. Electron-donating groups can increase the electron density on the nitrogen atoms, enhancing the ligand's basicity and its affinity for metal ions. Conversely, electron-withdrawing groups can decrease this affinity. mdpi.com This principle is utilized in designing ligands with fine-tuned binding strengths for various applications. For example, the incorporation of chlorine atoms into the phenanthroline core reduces the Brønsted basicity of the ligand. rsc.orgrsc.org
Furthermore, the introduction of additional coordinating groups can transform the bidentate 1,10-phenanthroline into a polydentate ligand, altering its selectivity. For example, attaching a di(pyridin-2-yl)amine (dpa) moiety to the phenanthroline core creates a ditopic ligand capable of binding multiple metal centers. rsc.org The position of this additional chelating unit influences the stability and properties of the resulting multinuclear complexes. rsc.org
Influence of Chelate Ring Size on Metal Ion Environment
The size of the chelate ring formed upon coordination of a ligand to a metal ion is a critical determinant of complex stability and the geometry of the metal ion's environment. nih.gov For 1,10-phenanthroline and its derivatives, which form a five-membered chelate ring, this size is generally favorable for a wide range of metal ions. nih.gov
However, modifications that introduce larger chelate rings can alter metal ion selectivity. For instance, creating a tridentate ligand by linking a pyridine (B92270) to the 2-position of 1,10-phenanthroline results in the formation of a six-membered chelate ring upon coordination. publish.csiro.au This can lead to a less distorted metal ion environment compared to ligands that form only five-membered rings, such as terpyridine. publish.csiro.au DFT calculations have shown that increasing the chelate ring size generally decreases the stability of complexes with smaller metal ions like Ni(II), while stabilizing complexes of larger metal ions. researchgate.net This principle allows for the design of ligands that can selectively bind larger metal ions. acs.orgresearchgate.net
Relationship Between Molecular Structure and Spectroscopic Signatures
The molecular structure of 1,10-phenanthrolin-2-amine and its derivatives has a profound impact on their spectroscopic properties, including their UV-Vis absorption, fluorescence emission, and NMR spectra.
Structural Influences on UV-Vis and Fluorescence Emission Properties
The electronic absorption and emission spectra of 1,10-phenanthroline derivatives are sensitive to structural modifications. The core 1,10-phenanthroline structure exhibits characteristic π→π* and n→π* transitions in the UV region. tandfonline.com The position and intensity of these bands can be modulated by the introduction of substituents. For example, quaternization of one of the nitrogen atoms in the phenanthroline ring leads to a shift in these absorption bands. tandfonline.com
Coordination to a metal ion also significantly alters the electronic spectra. The formation of metal complexes often leads to the appearance of new absorption bands corresponding to metal-to-ligand charge transfer (MLCT) transitions. researchgate.net The energy of these transitions, and thus the color of the complex, is dependent on both the metal ion and the specific structure of the ligand.
The fluorescence properties of these compounds are also strongly influenced by their structure. While 1,10-phenanthroline itself is weakly fluorescent, its derivatives can be designed to be highly emissive. chim.it The introduction of fluorophores or the formation of metal complexes can lead to enhanced fluorescence. acs.orgchim.it For instance, the chelation-enhanced fluorescence (CEF) effect is observed when certain ligands show increased fluorescence upon binding to a metal ion. acs.org The quantum yield and emission wavelength are dependent on the specific ligand architecture and the coordinated metal ion. rsc.org
| Compound | Absorption Maxima (λmax, nm) | Emission Maxima (λem, nm) | Reference |
|---|---|---|---|
| 1,10-phenanthroline | 228, 264 | - | tandfonline.com |
| [Ru(bpy)2(Phen-NPy2)]2+ complexes | 370-470 | 615-625 | rsc.org |
| 4-(1H-imidazo[4,5-f] rsc.orgnih.govphenanthrolin-2-yl)nitrobenzene | - | - | |
| Probe 1 + D-3-HB | 290, 413 | - |
Effects of Coordination Environment on NMR Chemical Shifts
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the structure of this compound derivatives and their metal complexes in solution. The chemical shifts of the protons on the phenanthroline ring are sensitive to the electronic environment and change upon substitution or coordination to a metal ion. semanticscholar.org
The coordination of a metal ion to the nitrogen atoms of the phenanthroline ring causes significant changes in the 1H NMR spectrum. researchgate.net Protons in the vicinity of the metal center experience a downfield shift due to the deshielding effect of the metal ion. chemrxiv.org The magnitude of this shift can provide information about the proximity of the protons to the coordination site. chemrxiv.org For example, in zinc complexes of a phenanthroline derivative, the most pronounced changes in chemical shifts were observed for the protons of the phenanthroline fragment, indicating the involvement of the aromatic nitrogen atoms in metal binding. researchgate.net
Furthermore, the coordination geometry and the nature of the metal ion also influence the NMR spectrum. researchgate.net In some cases, the chemical shifts of the ligand protons can be correlated with the ionic radius of the coordinated metal ion. researchgate.net
| Compound | Phenanthroline Protons | Other Protons | Reference |
|---|---|---|---|
| 2-amino-1,10-phenanthroline | 6.90 - 8.90 | 6.70 (NH2) | semanticscholar.org |
| (phen)3(2-amino-Bz)2(H+)(BF4-)·3H2O | ~9.10, 8.50, 8.00, 7.78 | 7.50-6.88 (benzimidazole), 8.01 (NH2) | nih.gov |
| 1,10-phenanthroline-1-N-oxide | 7.35-9.19 | - | mdpi.com |
Modulation of Biological Activity through Structural Modifications
The biological activity of 1,10-phenanthroline derivatives, including their antimicrobial and anticancer properties, can be finely tuned through structural modifications. mdpi.comontosight.ai The parent compound, 1,10-phenanthroline, is known to exhibit biological activity, which is often attributed to its ability to chelate essential metal ions, thereby inhibiting metalloenzymes. tandfonline.com
The introduction of an amino group at the 2-position, as in this compound, provides a handle for further functionalization, allowing for the synthesis of a wide range of derivatives with potentially enhanced or altered biological activities. google.com For example, imine derivatives of 1,10-phenanthroline have shown promising tumoricidal properties. mdpi.com Similarly, molecular complexes of 1,10-phenanthroline with other biologically active molecules, such as 2-aminobenzimidazoles, have demonstrated significant cytotoxicity against various cancer cell lines. nih.govdntb.gov.ua
The nature and position of substituents can influence the biological activity by affecting the molecule's lipophilicity, its ability to interact with biological targets like DNA, and its metal-chelating properties. For instance, the introduction of a methyl group on the benzimidazole (B57391) moiety in a phenanthroline-benzimidazole complex was found to influence the hydrogen bonding network of the self-assembled structure. nih.gov The anticancer activity of mixed-ligand copper(II) complexes containing 1,10-phenanthroline has also been shown to be dependent on the specific structure of the co-ligands. nih.gov
Ligand Design for Enhanced DNA Binding and G-Quadruplex Stabilization
The 1,10-phenanthroline scaffold is a foundational structure for designing ligands that target and stabilize G-quadruplexes (G4), which are non-canonical DNA structures prevalent in key genomic regions like telomeres and oncogene promoters. nih.govscirp.org The stabilization of these structures by small molecules is a promising strategy in anticancer drug design. rsc.orgmdpi.com The core principle of this design strategy lies in the planar aromatic surface of the phenanthroline system, which facilitates interaction with the G-quartets of the G4 structure, primarily through π-stacking. nih.gov
Research has demonstrated that the 1,10-phenanthroline framework serves as an excellent scaffold for chemical modifications aimed at enhancing binding affinity and selectivity for G4 structures over standard duplex DNA. nih.gov For instance, the introduction of substituents can fine-tune these interactions. Studies on 2,9-disubstituted 1,10-phenanthroline derivatives, such as those bearing thiosemicarbazone groups, show a dose-dependent increase in the melting temperature (Tm) of telomeric G4 sequences, indicating significant stabilization. mdpi.com One such derivative produced a Tm increase of 15°C at a 10 μM concentration, while showing negligible stabilization for duplex DNA, highlighting a clear preference for the quadruplex structure. mdpi.com
Similarly, derivatives of 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol have been synthesized and shown to preferentially bind and stabilize human telomeric (h-telo), c-myc, and c-kit2 G-quadruplexes. nih.gov These compounds can selectively promote the formation of a parallel G-quadruplex structure in c-myc and c-kit2 sequences even without the presence of cations. nih.gov The design strategy has led to potent compounds that can discriminate between different G4 structures and selectively stabilize them. nih.gov For example, a derivative referred to as Phen-2 demonstrates a strong binding affinity (K = 106 to 107 M-1) for c-myc and the human telomeric 22AG quadruplex, increasing their respective melting temperatures by approximately 30°C and 12°C. nih.gov This stabilization is achieved via end-stacking onto the G-quadruplex. nih.gov
| Derivative Type | G4 Target | Stabilization (ΔTm in °C) | Concentration | Reference |
| 2,9-disubstituted-phenanthroline (TSC derivative) | Telomeric G4 | ~15 | 10 µM | mdpi.com |
| Phen-2 (bisoxazole derivative) | c-myc | ~30 | Not Specified | nih.gov |
| Phen-2 (bisoxazole derivative) | 22AG (telomeric) | ~12 | Not Specified | nih.gov |
| mdpi.comphen2N4 (polyazamacrocycle) | c-MYC | 17.2 | Not Specified | rsc.org |
| mdpi.comphen2N4 (polyazamacrocycle) | 22AG (telomeric) | 20.3 | Not Specified | rsc.org |
| mdpi.comphenN4 (polyazamacrocycle) | c-MYC | 11.3 | Not Specified | rsc.org |
| mdpi.comphenN4 (polyazamacrocycle) | 22AG (telomeric) | 15.0 | Not Specified | rsc.org |
Structural Features Affecting Enzyme Inhibitory Potency
The structural framework of 1,10-phenanthroline and its derivatives is pivotal to their enzyme inhibitory activity. The nitrogen atoms in the heterocyclic system are known to be crucial for denaturing metalloenzymes by chelation. tandfonline.com However, specific structural modifications can direct their inhibitory action towards other classes of enzymes with high potency and selectivity.
A prominent example is the inhibition of telomerase, an enzyme active in the vast majority of cancers. mdpi.com The inhibitory mechanism is often linked to the ligand's ability to stabilize G-quadruplex structures in telomeric DNA, thereby blocking the enzyme's access to its substrate. nih.govresearchgate.net Derivatives of 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol, which are structurally related to this compound, have demonstrated significant telomerase inhibition, with one compound achieving 80.2% inhibition at a concentration of 7.5 μM. nih.gov
Furthermore, computational and in-vitro studies have explored derivatives of 1,10-phenanthroline as inhibitors for other enzymes. In silico studies on N-aryl-1,10-phenanthroline-2-amines identified them as potential inhibitors of the Trypanosoma cruzi GP63 metalloprotease, an enzyme critical for parasite invasion. researchgate.net Molecular docking revealed that these compounds fit within the enzyme's active site, with interactions such as hydrogen bonds and metal interactions contributing to their binding. researchgate.net Other research has investigated 1,10-phenanthroline derivatives as inhibitors of enzymes like mTOR and HDAC, which are crucial targets in cancer therapy. dergipark.org.trfrontiersin.org The core structure also shows inhibitory effects on enzymes like E. coli DNA polymerase I. nih.gov The inhibitory potency is often related to the specific substituents on the phenanthroline ring system.
| Derivative Class | Target Enzyme | Inhibitory Activity | Reference |
| 4-(1H-imidazo[4,5-f]-1,10-phenanthrolin-2-yl)phenol derivative | Telomerase | 80.2% inhibition at 7.5 µM | nih.gov |
| N-aryl-1,10-phenanthroline-2-amines | T. cruzi GP63 | Favorable binding energies (computational) | researchgate.net |
| Prodigiosin-phenanthroline derivatives | mTOR / HDAC1 | Binding energies from –9.4 to –7.1 kcal/mol | dergipark.org.tr |
| s-block complexes of 1,10-phenanthroline | Urease | IC50 values from 10.8–45.8 μM | researchgate.net |
Contribution of Functional Groups (e.g., Amino Group) to Antioxidant Capacity
The antioxidant capacity of 5-amino-1,10-phenanthroline has been evaluated using Hydroxyl Radical Averting Capacity (HORAC) and Oxygen Radical Absorbance Capacity (ORAC) methods. uctm.eduresearchgate.net In the ORAC assay, 5-amino-1,10-phenanthroline demonstrates an activity about 1.2 times higher than the unsubstituted 1,10-phenanthroline. uctm.edu This enhanced activity is attributed to the presence of the amino group. uctm.eduresearchgate.net The mechanism is thought to involve the stabilization of radicals through electron transfer (ET) or hydrogen atom transfer (HAT), with the nitrogen atoms of the phenanthroline ring and the exocyclic amino group playing a key role. nih.gov The amino group's ability to donate a hydrogen atom or an electron enhances the molecule's capacity to scavenge free radicals. researchgate.netnih.gov
When complexed with palladium, the resulting compound, Pd(5-NH2-phen)2(NO3)2, shows even greater antioxidant activity in both HORAC and ORAC assays, suggesting a synergistic effect between the amino group and the metal center. uctm.eduresearchgate.net The complex of the amino-phenanthroline is 1.6 times more active than the free 5-amino-1,10-phenanthroline ligand in the ORAC assay, underscoring the significant contribution of the amino functional group to the molecule's antioxidant potential. uctm.edu
| Compound | Antioxidant Assay | Activity (Relative Units) | Standard | Reference |
| 1,10-phenanthroline | HORAC | 1.30 (GA equiv./mol) | Gallic Acid | uctm.edu |
| 5-amino-1,10-phenanthroline | HORAC | 1.33 (GA equiv./mol) | Gallic Acid | uctm.edu |
| 1,10-phenanthroline | ORAC | 420.50 (μM TE/mol) | Trolox | uctm.edu |
| 5-amino-1,10-phenanthroline | ORAC | 520.12 (μM TE/mol) | Trolox | uctm.edu |
| Pd(phen)2(NO3)2(H2O) | ORAC | 838.00 (μM TE/mol) | Trolox | uctm.eduresearchgate.net |
| Pd(5-NH2-phen)2(NO3)2 | ORAC | 870.68 (μM TE/mol) | Trolox | uctm.eduresearchgate.net |
Computational Insights into Structure-Property Correlations
Computational chemistry, particularly Density Functional Theory (DFT), provides powerful insights into the relationship between the molecular structure of this compound and its chemical properties. These theoretical studies complement experimental findings by elucidating geometric parameters, electronic structure, and reactivity descriptors. mdpi.comsemanticscholar.org
DFT calculations have been used to optimize the geometry of 2-amino-1,10-phenanthrolin-1-ium chloride, the protonated form of the target compound. semanticscholar.org The results show excellent agreement between the calculated and experimentally determined structural parameters from single-crystal X-ray diffraction. For example, in the protonated ring, the C1-N2-C12 bond angle was experimentally determined to be 123.0(3)° and calculated via DFT to be 122.95°, demonstrating the high accuracy of the computational model. semanticscholar.org Such studies confirm that protonation induces significant changes in bond lengths and angles compared to the non-protonated nitrogen atom in the phenanthroline system. semanticscholar.org
| Parameter | Atom(s) | Experimental Value (Å or °) | DFT Calculated Value (Å or °) | Reference |
| Bond Length | N2-C1 (protonated) | 1.343(4) | 1.355 | semanticscholar.org |
| Bond Length | N2-C12 (protonated) | 1.381(4) | 1.369 | semanticscholar.org |
| Bond Length | N3-C4 (non-protonated) | 1.315(4) | 1.316 | semanticscholar.org |
| Bond Length | N3-C2 (non-protonated) | 1.351(4) | 1.349 | semanticscholar.org |
| Bond Angle | C1-N2-C12 (protonated) | 123.0(3) | 122.95 | semanticscholar.org |
| Bond Angle | C4-N3-C2 (non-protonated) | 116.4(3) | 118.25 | semanticscholar.org |
Beyond static structure, computational methods like molecular docking and molecular dynamics (MD) simulations are used to predict and rationalize the biological activity of this compound derivatives. mdpi.comresearchgate.net For instance, docking studies of N-aryl-1,10-phenanthroline-2-amines in the active site of the T. cruzi GP63 enzyme have identified key interactions, such as hydrogen bonds and π-stacking, that stabilize the ligand-enzyme complex. researchgate.net Binding free energy calculations further corroborated these findings, highlighting specific derivatives as the most promising inhibitors. researchgate.net
DFT is also employed to calculate reactivity descriptors. The analysis of Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies helps to understand the electronic properties and electroactive nature of the phenanthroline ring. mdpi.comresearchgate.net Furthermore, calculations of Molecular Electrostatic Potential (MEP) and Average Local Ionization Energy (ALIE) surfaces can identify the most reactive sites within a molecule, indicating, for example, the importance of nitrogen atoms and hydroxyl or amino groups for interactions. mdpi.com These computational insights are invaluable for rationally designing new derivatives with enhanced biological or chemical properties. rsc.org
Future Research Directions and Emerging Trends
Exploration of New Synthetic Pathways for Complex Architectures
The development of novel synthetic methodologies is crucial for accessing more complex molecular architectures based on the phenanthroline framework. Traditional synthesis often involves the Skraup reaction, but modern research seeks more efficient, safer, and environmentally benign alternatives. chim.itgoogle.com A novel method for synthesizing 1,10-phenanthrolin-2-amine itself has been developed that avoids the use of hazardous reagents like phosphorus oxychloride and operates under mild conditions, making it suitable for industrial application. google.com
Future work is directed towards the stepwise polyfunctionalization of the phenanthroline ring at its various distinct positions ( ontosight.aibldpharm.com, chim.itgoogle.com, nih.govnih.gov, and wikipedia.org) to create non-symmetrical and highly tailored ligands. acs.org This includes the synthesis of macrocyclic 1,10-phenanthroline-2,9-diamides and other complex derivatives. mdpi.com The synthesis of new Schiff bases from phenanthroline aldehydes and various amines is another active area, with microwave-assisted techniques showing a significant reduction in reaction times compared to traditional methods. scirp.org Research into ring-opening reactions of the coordinated phenanthroline ligand, as demonstrated with rhenium complexes, opens up fundamentally new transformative pathways for this heterocyclic system. rsc.org
Design of Next-Generation Ligands for Specific Metal Ions and Challenging Separations
A significant and challenging application for phenanthroline-based ligands is in the separation of f-elements, particularly the partitioning of minor actinides (An) from lanthanides (Ln) in spent nuclear fuel. mdpi.comresearchgate.net Ligands derived from 1,10-phenanthroline-2,9-dicarboxylic acid, known as Phen-DA, are a promising class of hybrid N,O-donor extractants for this purpose. researchgate.netrsc.org
The design of next-generation ligands focuses on fine-tuning the molecular structure to enhance selectivity. This is achieved by modifying substituents on the phenanthroline core and the amide side chains. researchgate.netnih.gov For example, N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) demonstrated notable efficacy in separating Am(III/IV/VI) from Eu(III). researchgate.net Researchers are also developing hydrophilic ligands, such as BTrzPhen-tetraol, a CHON-compliant molecule designed to strip americium selectively from a loaded organic phase, thereby reducing waste from corrosive residues. rsc.org Future efforts will continue to explore how the geometry, coordination cavity size, and electronic properties of these ligands can be optimized for highly specific and efficient metal ion separations. researchgate.net
Advanced Computational Models for Predictive Material Design
Computational chemistry, particularly Density Functional Theory (DFT), has become an indispensable tool for understanding and predicting the behavior of 1,10-phenanthroline-based systems. nih.govsemanticscholar.org DFT calculations are used to evaluate molecular geometry, electronic structure, and the nature of intermolecular forces like hydrogen bonding and π-π stacking that govern the self-assembly of molecular complexes. nih.govresearchgate.net
Advanced computational models are being employed to predict the properties of newly designed materials before synthesis. For instance, calculations can determine HOMO-LUMO energy gaps and electrophilicity, which indicate the potential for charge-transfer interactions crucial for biological or electronic applications. mdpi.com In the context of metal complexes, DFT can elucidate coordination modes and predict the stability and reactivity of the resulting compounds. mdpi.comrsc.org Researchers also use computational models to study solvation effects, providing insight into how a complex will behave in different solvent environments, which is critical for applications like liquid-liquid extraction. mdpi.com The synergy between computational prediction and experimental synthesis accelerates the discovery of new materials with desired functionalities.
Integration of this compound into Multifunctional Materials and Systems
The inherent versatility of the 1,10-phenanthroline (B135089) scaffold allows for its incorporation into materials and systems that possess multiple, often synergistic, functions. acs.org The presence of the active amino group in this compound, in particular, allows for effective functional group conversions, opening up further applications. google.com
Emerging trends focus on creating materials that combine, for example, the sensory capabilities of phenanthroline with its catalytic activity. chemicalbook.comresearchgate.net A metal complex could be designed to act as a luminescent sensor for a specific analyte while also catalyzing a chemical transformation. acs.org The ability of phenanthroline derivatives to form stable complexes with a wide range of metals is being exploited to create electrocatalysts for energy-related reactions, such as CO2 reduction and the oxygen reduction reaction (ORR). researchgate.net Furthermore, the self-assembly properties of these molecules are being harnessed to build elegant supramolecular architectures like rotaxanes and catenanes, as well as functional molecular complexes for applications in materials and life sciences. google.comnih.govacs.org The future will likely see the development of increasingly sophisticated systems where this compound and its derivatives serve as key components in integrated devices for sensing, catalysis, and advanced materials.
Compound Data
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₂H₉N₃ | ontosight.ai |
| IUPAC Name | This compound | nih.gov |
| Molecular Weight | 195.22 g/mol | nih.gov |
| Monoisotopic Mass | 195.079647300 Da | nih.gov |
| CAS Number | 22426-18-2 | nih.gov |
| Topological Polar Surface Area | 51.8 Ų | nih.gov |
| Hydrogen Bond Donor Count | 2 | nih.gov |
| Hydrogen Bond Acceptor Count | 3 | nih.gov |
| Rotatable Bond Count | 0 | nih.gov |
| XLogP3 | 1.4 | nih.gov |
Table 2: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| 1,10-Phenanthroline |
| o-phenylenediamine |
| phosphorus oxychloride |
| 1,10-phenanthroline-2,9-diamide |
| BTrzPhen-tetraol |
| N,N′-diethyl-N,N′-ditolyl-2,9-diamide-1,10-phenanthroline (Et-Tol-DAPhen) |
| 1,10-phenanthroline-2,9-dicarboxylic acid |
| Rhenium |
| Americium |
Q & A
Q. How to integrate this compound into high-throughput screening for photocatalytic CO₂ reduction?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
